Disodium pamoate monohydrate

Catalog No.
S949911
CAS No.
71607-30-2
M.F
C23H16Na2O7
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium pamoate monohydrate

CAS Number

71607-30-2

Product Name

Disodium pamoate monohydrate

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate

Molecular Formula

C23H16Na2O7

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Disodium pamoate monohydrate UNII ZL7OV5621O

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Identification Data

The table below consolidates the core technical information for Disodium Pamoate Monohydrate from reliable chemical databases.

Property Details
CAS Registry Number 71607-30-2 [1] [2] [3]
UNII ZL7OV5621O [2] [3]
Molecular Formula C₂₃H₁₆Na₂O₇ [1] [2] [4]
Molecular Weight 450.3 g/mol [1] [2]
IUPAC Name disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [2]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [2]
InChI Key DNQSGXVJKQBSMT-UHFFFAOYSA-L [2] [3]
Other Names Disodium embonate monohydrate; Pamoic acid disodium salt monohydrate [1] [2] [4]

Supplier Information

For research and development purposes, the following suppliers offer this compound. This list is not an endorsement.

Supplier Location Business Type Minimum Order
Lookchem [1] China (Mainland) Various Suppliers 100 Gram
BOC Sciences [1] United States Trading Company 0 (Inquire)
ChemicalBook [4] Global Various Suppliers 100g

Structural Representation

The following diagram illustrates the relationship between the anhydrous pamoate anion and the full monohydrate salt, which may be helpful for your analytical work.

G PamoicAcid Pamoic Acid (C23H16O6) PamoateAnion Pamoate Anion (C23H14O6²⁻) PamoicAcid->PamoateAnion Deprotonation DisodiumSalt Disodium Pamoate (C23H14Na2O6) PamoateAnion->DisodiumSalt + 2Na⁺ Monohydrate Disodium Pamoate Monohydrate (C23H16Na2O7) DisodiumSalt->Monohydrate + H₂O (Hydrate Formation)

References

Comprehensive Technical Guide: Disodium Pamoate Monohydrate Solubility Profile and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Disodium pamoate monohydrate is a pharmaceutically significant compound widely utilized in the pharmaceutical industry as a counterion for forming poorly soluble salts of active pharmaceutical ingredients (APIs). This approach enables the modification of dissolution rates, enhancement of stability, and development of sustained-release formulations. The compound serves as the sodium salt of pamoic acid (also known as embonic acid), characterized by its distinctive aromatic structure featuring two naphthalene rings connected by a methylene bridge. This molecular architecture contributes to its unique physicochemical properties, particularly its limited solubility in various solvents, which forms the basis for its pharmaceutical applications.

The primary chemical identity of this compound is defined by several key characteristics. According to the search results, its systematic IUPAC name is 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(3-hydroxy-, disodium salt, monohydrate [1]. It carries multiple synonyms in scientific literature, including disodium embonate monohydrate, sodium pamoate, and embonic acid disodium salt [1] [2]. The CAS Registry Number for the anhydrous form is 6640-22-8, while the monohydrate form is also identified under CAS 71607-30-2 [1] [2]. Its molecular formula is typically represented as C({23})H({14})Na(2)O(_6)·H(_2)O or C({23})H(_{16})Na(_2)O(_7), with a molecular weight of 412.37 g/mol for the anhydrous form and 432.33 g/mol for the monohydrate form [1] [2] [3].

Fundamental Chemical and Physical Properties

This compound exhibits several characteristic physical properties that influence its pharmaceutical behavior. The compound typically presents as a pale yellow to yellow crystalline powder with a melting point of approximately 300°C [2] [3]. Its density is reported as 1.55 g/cm³ at 20°C, and it has a low vapor pressure of 0.001 Pa at 25°C, indicating low volatility [2]. The compound demonstrates pH-dependent solubility due to the presence of ionizable carboxyl groups, with the disodium salt form exhibiting greater aqueous solubility compared to the free acid form.

The following table summarizes key physicochemical properties of disodium pamoate:

Table 1: Fundamental Physicochemical Properties of this compound

Property Value/Specification Conditions Reference
Physical Appearance Pale yellow to yellow powder Room temperature [2]
Melting Point ~300°C - [2] [3]
Density 1.55 g/cm³ 20°C [2]
Vapor Pressure 0.001 Pa 25°C [2]
Water Solubility 43 g/L (approximately 10%) 20°C [2]
Log P -3.2 20°C [2]
Storage Conditions Desiccate at room temperature - [2]

From a regulatory and safety perspective, this compound is classified with the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating potential health risks if ingested, in contact with skin, or if dust is inhaled [2]. The WGK Germany classification is 3, indicating it is highly water-polluting [2]. The UNII identifier (Unique Ingredient Identifier) for this compound is ZL7OV5621O, as designated by the FDA for substance tracking in regulated products [1].

Comprehensive Solubility Profile

The solubility behavior of this compound is a critical determinant of its pharmaceutical applications. As a salt form of a dicarboxylic acid, it exhibits differential solubility across various solvents, with particularly limited solubility in organic media. This property is strategically employed in pharmaceutical development to reduce the solubility of highly soluble APIs, thereby enabling modified release profiles. The solubility characteristics follow a predictable pattern based on solvent polarity, with highest solubility observed in aqueous systems.

The following table provides a detailed overview of the solubility profile of this compound in various solvents:

Table 2: Solubility Profile of this compound in Various Solvents

Solvent System Solubility Experimental Conditions Notes
Water 43 g/L (approx. 10 mg/mL) 20°C Concentration varies slightly with temperature [2]
Dimethyl Sulfoxide (DMSO) ≥28.6 mg/mL Room temperature Suitable for preparing stock solutions [2]
Ethanol (EtOH) Insoluble Room temperature Not recommended as a solvent [2]
Aqueous Solutions ≥18 mg/mL Room temperature pH-dependent solubility [2]

The aqueous solubility of this compound is approximately 43 g/L at 20°C, equivalent to about a 10% (w/v) solution [2]. In dimethyl sulfoxide (DMSO), the compound demonstrates good solubility (≥28.6 mg/mL), making it suitable for preparing stock solutions for biological testing [2]. Conversely, the compound is practically insoluble in ethanol and other less polar organic solvents, which limits its formulation options in certain pharmaceutical systems [2]. The solubility in water is temperature-dependent, with generally higher solubility at elevated temperatures, though specific quantitative data for temperature effects are limited in the search results.

The pH-solubility relationship follows a typical pattern for ionizable compounds, with higher solubility at alkaline pH where the carboxylate groups remain ionized. As pH decreases, precipitation may occur due to formation of the less soluble free acid form. This property is particularly relevant when considering the compound's behavior in different physiological compartments or when formulating with pH-modifying excipients. The log P value of -3.2 at 20°C confirms the compound's high hydrophilic character and limited membrane permeability [2].

Biological Activity and Signaling Pathways

Beyond its role as a pharmaceutical salt former, this compound exhibits intrinsic biological activity as a potent agonist of the orphan receptor GPR35 [2] [3]. GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) strongly expressed in the gastrointestinal tract (particularly the lower intestine and colon), dorsal root ganglia, and various immune cells including monocytes and dendritic cells [2]. This receptor represents a potential therapeutic target for various conditions, including inflammation, pain, and cancer [2].

The signaling mechanisms of this compound through GPR35 activation involve multiple pathways as illustrated below:

G Pamoate Pamoate GPR35 GPR35 Pamoate->GPR35 Binds EC₅₀=79nM Arrestin Arrestin GPR35->Arrestin Recruits β-arrestin2 ERK ERK GPR35->ERK Activates EC₅₀=65nM Internalization Internalization GPR35->Internalization Induces Effects Antinociceptive Effects Visceral Pain Reduction Arrestin->Effects ERK->Effects Internalization->Effects

GPR35 Signaling Pathway Activated by this compound

The compound demonstrates high potency in GPR35 activation, with a reported EC₅₀ value of 79 nM [3]. It effectively induces GPR35 internalization and activates the ERK1/2 signaling pathway with EC₅₀ values of 22 nM and 65 nM, respectively [2] [3]. Furthermore, this compound mediates recruitment of β-arrestin2 to GPR35, which is involved in receptor desensitization and internalization processes [2]. These molecular activities translate to functional effects in biological systems, particularly antinociceptive actions in visceral pain models [2].

From a therapeutic perspective, the agonistic activity of this compound at GPR35 receptors presents both opportunities and considerations in pharmaceutical development. When used as a counterion for API salt formation, its intrinsic pharmacological activity must be considered in the overall risk-benefit assessment of the drug product. However, this biological activity may also contribute to therapeutic synergism in certain applications, particularly for drugs targeting pain, inflammation, or gastrointestinal disorders.

Pharmaceutical Applications and Salt Formation Protocols

The primary pharmaceutical application of this compound is in the formation of poorly soluble salts with basic drug compounds to modify their dissolution characteristics and pharmacokinetic profiles. This approach is particularly valuable for creating long-acting injectable formulations or sustained-release oral dosage forms. Recent patent literature describes pamoate salts of various therapeutic agents, including acetylcholinesterase inhibitors (e.g., donepezil), NMDA receptor antagonists (e.g., memantine), atypical antipsychotics (e.g., olanzapine), and anti-Parkinson's agents (e.g., rotigotine, ropinirole, pramipexole) [4] [5] [6].

The salt formation process typically involves specific experimental procedures:

General Salt Formation Protocol
  • Step 1: Solution Preparation - Prepare separate solutions of the free base drug and this compound in suitable solvents (typically water, methanol, ethanol, or mixtures thereof) [5]. The concentration should be optimized based on the stoichiometry of the target salt.

  • Step 2: Mixing - Slowly add the pamoate solution to the drug solution with continuous stirring to ensure uniform crystal formation [5]. The mixing rate, temperature, and order of addition can influence the physical characteristics of the resulting salt.

  • Step 3: Precipitation - Allow the reaction mixture to stand or reduce solubility by cooling/partial solvent evaporation to facilitate complete precipitation of the pamoate salt [5].

  • Step 4: Isolation - Collect the precipitate by filtration or centrifugation, then wash with an appropriate solvent to remove unreacted starting materials [5].

  • Step 5: Drying - Dry the purified salt under vacuum at controlled temperature (typically 30-50°C) to constant weight, preserving the monohydrate form if desired [5].

Olanzapine Pamoate Monohydrate Preparation

A specific example from the search results details the preparation of olanzapine pamoate monohydrate [5]. In this process, olanzapine free base is dissolved in a suitable solvent (e.g., methanol), while this compound is dissolved in purified water. The solutions are mixed, and the resulting precipitate is isolated, washed, and dried to obtain the final salt form. The monohydrate character is confirmed by appropriate analytical techniques, with the water content typically around 2.0-3.5% w/w.

The experimental workflow for pharmaceutical salt formation can be summarized as follows:

G API API Solution Solution API->Solution Dissolve in suitable solvent Pamoate Pamoate Pamoate->Solution Dissolve in water Mixing Mixing Solution->Mixing Combine with continuous stirring Precipitation Precipitation Mixing->Precipitation Stand, cool, or evaporate Isolation Isolation Precipitation->Isolation Filter or centrifuge Drying Drying Isolation->Drying Wash with solvent Salt Final Pamoate Salt Product Drying->Salt Dry under vacuum at controlled temp

Pharmaceutical Salt Formation Process Using this compound

Experimental Protocols and Methodologies

Solubility Determination Protocol

Accurate determination of this compound solubility is essential for pharmaceutical development. The shake-flask method represents the standard approach for solubility measurement:

  • Equipment: Water bath shaker, analytical balance, HPLC system with UV detection, volumetric flasks, syringes, and membrane filters (0.45 μm) [2].

  • Procedure:

    • Prepare an excess amount of this compound in sealed containers with different solvents (water, DMSO, buffers).
    • Agitate continuously in a water bath shaker at constant temperature (e.g., 20°C, 25°C, 37°C) for at least 24 hours to reach equilibrium.
    • After equilibration, allow undissolved material to settle or separate by centrifugation.
    • Filter samples through a membrane filter, dilute appropriately, and analyze by HPLC or spectrophotometrically.
    • Perform each measurement in triplicate to ensure reproducibility.
  • Analysis: Quantify concentration using a validated HPLC method with UV detection at an appropriate wavelength based on the compound's chromophore.

In Vivo Antinociceptive Activity Assessment

The search results describe an experimental protocol for evaluating the antinociceptive effects of this compound [2]:

  • Animal Model: Swiss-Webster mice (30-35 g body weight) [2].
  • Dosing Protocol: Subcutaneous administration at doses of 25, 50, and 100 mg/kg [2].
  • Testing Model: Abdominal constriction test (visceral pain model) [2].
  • Results Analysis: Dose-related antinociception with ED₅₀ value of 40.5 mg/kg [2].

This protocol demonstrates the concentration-dependent biological activity of this compound, which should be considered when used in pharmaceutical formulations where systemic exposure may occur.

Conclusion and Research Implications

This compound represents a versatile pharmaceutical adjunct with specific applications in modifying drug solubility and release characteristics. Its well-defined solubility profile, characterized by moderate aqueous solubility (43 g/L at 20°C) and poor organic solvent solubility, makes it particularly valuable for creating sustained-release formulations of highly soluble basic drugs [2]. The recent discovery of its potent GPR35 agonist activity (EC₅₀ = 79 nM) adds a new dimension to its application in pharmaceutical development, suggesting potential unanticipated pharmacological effects when used as a counterion [2] [3].

For research and development professionals, several considerations emerge from this analysis. First, the solubility limitations in organic solvents may restrict formulation options for certain delivery systems. Second, the intrinsic biological activity of this compound warrants careful evaluation in preclinical studies, particularly for chronic therapies where GPR35 activation may produce unintended effects. Third, the pH-dependent solubility characteristics should be factored into formulation design, especially for oral dosage forms that will experience gastrointestinal pH variations.

References

pamoic acid disodium salt monohydrate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the fundamental characteristics of Pamoic Acid Disodium Salt Monohydrate from the search results.

Property Details
CAS Number (Monohydrate) 71607-30-2 [1] [2]
CAS Number (Anhydrous) 6640-22-8 [3] [4] [5]
Molecular Formula C₂₃H₁₄Na₂O₆·H₂O [3] [1]
Molecular Weight 450.36 g/mol [3] [1]
Purity >98.0% (HPLC) [3] [4]
Appearance White to Yellow powder to crystal [3]
Storage Room temperature (recommended in a cool, dark place <15°C) [3]

Pharmacological Profile

Pamoic Acid Disodium Salt is recognized in pharmacology for two primary roles:

  • Drug Salt Formulation: The pamoate ion (derived from pamoic acid) is commonly used as a counterion for drug compounds. Its structure allows for hydrogen bonding, which can significantly affect the dissolution rate and stability of active pharmaceutical ingredients (APIs) [6]. This application is mentioned in the context of improving solubility and acting as a stabilizer in oral drug delivery systems [1].
  • GPR35 Agonist: This compound is a potent and well-characterized agonist for the orphan G protein-coupled receptor GPR35 [5]. The biological activity data is summarized in the table below.
Biological Activity Parameter Value / Effect
GPR35 Agonist (EC₅₀) 79 nM [5]
ERK1/2 Activation (EC₅₀) 65 nM [5]
GPR35 Internalization (EC₅₀) 22 nM [5]
β-arrestin2 Recruitment Potent activity [5]
In Vivo Effect Antinociceptive (pain-blocking) activity [5]

This pharmacological pathway can be visualized as follows:

G PamoicAcid Pamoic Acid Disodium Salt GPR35 GPR35 Receptor PamoicAcid->GPR35 Binds to Internalization Receptor Internalization GPR35->Internalization Triggers ERK ERK1/2 Activation GPR35->ERK Activates BetaArrestin β-arrestin2 Recruitment GPR35->BetaArrestin Recruits Effect Antinociceptive Effect Internalization->Effect Lead to ERK->Effect Lead to BetaArrestin->Effect Lead to

Pamoic Acid activates GPR35, triggering downstream signaling events that result in an antinociceptive effect.

Experimental Context

While a full, step-by-step protocol is not available, one search result provides a real-world example of its application in an experimental setting.

  • Use in Microencapsulation: In a protocol for preparing microcapsules, Pamoic Acid Disodium Salt Monohydrate was used alongside Poly(lactic-co-glycolic acid) (PLGA) and Poly(vinyl alcohol) (PVA) in an organic solvent system involving Dichloromethane (DCM) and Benzyl Alcohol (BnOH) [7]. This context suggests its utility in creating sustained-release drug delivery systems.

Key Insights for Researchers

The data indicates that Pamoic Acid Disodium Salt Monohydrate is more than just an inert salt former; it is a potent and specific biological activator of GPR35. When formulating with this compound, you should be aware that it may introduce unintended pharmacological activity due to its strong GPR35 agonist effects [5]. Its ability to modulate drug dissolution is a key property for formulation scientists aiming to control drug release profiles [6].

References

disodium embonate monohydrate basic research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Biological Activity

The table below consolidates the fundamental identification and reported biological activity of the compound.

Property Category Details
IUPAC Name disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [1] [2]
Molecular Formula C23H16Na2O7 [1] [2]
Molecular Weight 450.3 g/mol [1] [2]
CAS Number 71607-30-2 [1] [3]
Other Names Disodium pamoate monohydrate; Pamoic acid disodium salt [3] [4]
Reported Target GPR35 (G-Protein Coupled Receptor 35) [4]
Reported Activity Potent GPR35 agonist (EC50 = 79 nM); induces receptor internalization; activates ERK1/2 signaling (EC50 = 65 nM) [4]

Research Context & Potential Applications

The provided search results do not contain detailed experimental protocols for working with this compound. Its role in research can be inferred from the following contexts:

  • Role in Formulation (Salt Form): Disodium embonate (pamoate) is commonly used to form poorly soluble salts with drug molecules to modify their properties, such as prolonging the release of an active pharmaceutical ingredient (API) or improving stability [1]. This is a standard application in pre-formulation and drug development stages.
  • A Tool Compound in Pharmacology: Its established role as a potent GPR35 agonist makes it a valuable tool compound for studying this specific receptor in in vitro and in vivo models [4]. Research could focus on:
    • Pathophysiological Roles of GPR35: Investigating the receptor's function in pain perception (antinociception) [4], immune responses, and metabolic diseases.
    • Receptor Signaling Studies: Elucidating the downstream signaling pathways of GPR35, such as the β-arrestin2 recruitment and ERK1/2 activation mentioned in the biological activity data.
    • Target Validation: Using it as a positive control to validate the activity of new compounds targeting the GPR35 receptor.

GPR35 Signaling Pathway

Based on the biological activity described in the search results, the compound's interaction with the GPR35 receptor triggers at least two key downstream events. The diagram below outlines this core signaling pathway.

Disodium_Embonate Disodium_Embonate GPR35 GPR35 Disodium_Embonate->GPR35 Binds & Activates Beta_Arrestin2 Beta_Arrestin2 GPR35->Beta_Arrestin2 Recruits ERK1_2 ERK1_2 GPR35->ERK1_2 Activates Receptor_Internalization Receptor_Internalization Beta_Arrestin2->Receptor_Internalization Signaling_Activation Signaling_Activation ERK1_2->Signaling_Activation

Guidance for Protocol Development

Since explicit protocols are unavailable, here is a general framework for designing experiments:

  • In Vitro Assays for GPR35 Agonism:

    • Cell Line Preparation: Use recombinant cell lines (e.g., HEK-293) stably expressing human GPR35.
    • Calcium Flux Assay: Load cells with a fluorescent calcium-sensitive dye. Add the compound and measure fluorescence change as a primary indicator of G-protein activation.
    • β-Arrestin Recruitment Assay: Utilize a commercially available assay system (e.g., PathHunter) to quantitatively measure β-arrestin recruitment.
    • ERK1/2 Phosphorylation Assay: Treat cells and use a Western blot or ELISA to detect levels of phosphorylated ERK1/2.
    • Data Analysis: Generate dose-response curves from the data to calculate the EC50 values.
  • Key Considerations:

    • Solubility: The compound has limited aqueous solubility. A common strategy is to prepare a stock solution in DMSO and then dilute it in the assay buffer.
    • Controls: Always include a vehicle control (e.g., DMSO) and a reference standard if available.
    • Specificity: Results should be verified with GPR35-knockdown or antagonist controls to confirm the effect is receptor-mediated.

References

what is disodium pamoate monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core chemical and physical properties of disodium pamoate monohydrate:

Property Specification
CAS Number (Monohydrate) [1] 71607-30-2
CAS Number (Anhydrous) [2] [3] 6640-22-8
Molecular Formula [1] C₂₃H₁₆Na₂O₇
Molecular Weight [1] 450.35 g/mol
Appearance [4] Yellow, crystalline powder
Melting Point [2] ~300 °C
Water Solubility [3] ~43 g/L at 20°C
Synonyms Pamoic acid disodium salt, Sodium pamoate, Disodium embonate [2] [1] [4]

Biological Activity and Mechanism

Disodium pamoate is a potent and well-characterized agonist for the orphan G-protein coupled receptor (GPCR) GPR35 [2] [3]. The following diagram illustrates the key signaling pathways and experimental outcomes associated with its activity:

g Pamoate Pamoate GPR35 GPR35 Pamoate->GPR35 Binds & Activates (EC₅₀ = 79 nM) Receptor\nInternalization Receptor Internalization GPR35->Receptor\nInternalization Induces (EC₅₀ = 22 nM) β-arrestin2\nRecruitment β-arrestin2 Recruitment GPR35->β-arrestin2\nRecruitment Potently Recruits ERK1/2\nActivation ERK1/2 Activation GPR35->ERK1/2\nActivation Activates (EC₅₀ = 65 nM) Antinociceptive\nEffect Antinociceptive Effect ERK1/2\nActivation->Antinociceptive\nEffect

Key signaling pathways of disodium pamoate via GPR35 activation.

The biological activity is quantitatively summarized below:

Biological Assay Effect / EC₅₀ Value
GPR35 Agonism [2] 79 nM
GPR35 Internalization [2] 22 nM
ERK1/2 Activation [2] 65 nM
β-arrestin2 Recruitment [2] Potent
In Vivo Antinociception [3] Effective (ED₅₀ ~40.5 mg/kg in mice)

Pharmaceutical Applications

A primary industrial application of disodium pamoate is to form poorly soluble pamoate salts of active pharmaceutical ingredients (APIs). This technique is used to create long-acting injectable or implantable drug formulations, as the low solubility of the pamoate salt complex leads to slow release and sustained duration of action [5] [6]. A specific example documented in a patent is its use in forming olanzapine pamoate monohydrate, a long-acting antipsychotic injection [5].

Experimental Protocol

The following methodology is adapted from a patent for preparing an API pamoate salt (olanzapine pamoate monohydrate), providing a practical workflow [5]:

g Start 1. Dissolve Pamoic Acid in Aqueous Base (e.g., NaOH) Step2 2. Add API Base Solution (e.g., Olanzapine free base) with mixing Start->Step2 Step3 3. Precipitate Salt by adjusting pH (e.g., with HCl) Step2->Step3 Step4 4. Stir the Reaction Mixture at room temperature Step3->Step4 Step5 5. Isolate Solid Product by filtration Step4->Step5 Step6 6. Dry the Product under vacuum Step5->Step6

General workflow for preparing an API pamoate salt [5].

Key Process Parameters [5]:

  • Solvent: The reaction is typically carried out in a mixture of water and a water-miscible organic solvent like acetone.
  • Temperature: The process is conducted at or below room temperature to facilitate precipitation.
  • pH Control: The precipitation is initiated by adding a mineral acid (e.g., hydrochloric acid) to the reaction mixture.

References

Comprehensive Application Notes and Protocols: Hydrophobic Ion Pairing with Disodium Pamoate for Drug Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophobic Ion Pairing (HIP) and Disodium Pamoate

Hydrophobic Ion Pairing (HIP) represents a versatile formulation strategy for modulating the solubility characteristics of charged hydrophilic molecules, ranging from small molecule drugs to peptide and protein therapeutics [1]. This technique involves forming ionic complexes between charged drug molecules and oppositely-charged counterions containing hydrophobic moieties, effectively converting hydrophilic compounds into hydrophobic complexes that can be more readily incorporated into drug delivery systems [1]. The resulting complexes are typically water-insoluble and precipitate in aqueous media, making them ideal for encapsulation in various nanocarrier systems [1].

Disodium pamoate (also known as embonic acid) has emerged as a particularly effective counterion for HIP applications due to its unique molecular structure featuring two anionic charges and extended aromatic ring systems that contribute significant hydrophobicity [2] [3]. This bifunctional character enables disodium pamoate to form stable complexes with cationic drug molecules, significantly enhancing their hydrophobicity and compatibility with organic carriers while maintaining the reversible nature of the ionic interaction [2]. The resulting complexes have demonstrated exceptional performance in improving drug loading and controlling release kinetics from various nanoformulations [3].

Principles and Mechanisms of Hydrophobic Ion Pairing

Fundamental Mechanisms

The HIP technique operates on the principle of electrostatic interaction between ionizable drug molecules and oppositely-charged hydrophobic counterions. This process effectively masks the native charge of the drug molecule while introducing hydrophobic domains from the counterion, thereby reducing solubility in aqueous environments and enhancing compatibility with hydrophobic excipients and organic solvents [1]. The transformation occurs without modifying covalent bonds, distinguishing it from prodrug strategies and potentially simplifying regulatory pathways [1].

The thermodynamic driving force behind HIP complex formation involves both entropy and enthalpy considerations. In aqueous solutions, water molecules form ordered structures around hydrophobic surfaces, resulting in a decrease in system entropy. The association between drug and counterion displaces these ordered water molecules, leading to an increase in entropy that drives complex formation [1]. Additionally, the low dielectric constant within the hydrophobic core of the complex strengthens electrostatic interactions between paired ions, further stabilizing the complex [1].

Eligibility Criteria and Molecular Requirements

For successful HIP complexation, certain molecular prerequisites must be met:

  • Ionizable groups: The drug molecule must possess at least one ionizable functional group (basic amines or acidic carboxylic acids, sulfonates, etc.) at physiologically relevant pH values [1]
  • Counterion compatibility: The counterion must contain complementary charged groups and significant hydrophobic character, typically provided by alkyl chains or aromatic ring systems [1]
  • pKa differential: A difference of at least 2-3 pH units between the pKa values of the drug and counterion ensures sufficient proton transfer and stable complex formation [4]

Table 1: Molecular Properties Conducive to Successful HIP Complexation

Property Drug Requirement Counterion Requirement Optimal Conditions
Ionizability Ionizable group(s) with pKa in physiological range Complementary charge group pKa difference ≥2 pH units
Hydrophobicity Variable High (alkyl/aryl groups) Log P counterion > Log P drug
Molecular Weight Small molecules to proteins Typically 200-500 Da Balanced charge density
Steric Factors Accessible charged groups Minimal steric hindrance around charge Favorable molecular orientation

Formulation Applications and Pharmaceutical Uses

Nanocarrier Development

HIP has become particularly valuable in the encapsulation of hydrophilic molecules into nano-scale delivery vehicles, addressing one of the most persistent challenges in formulation science [1]. Conventional encapsulation techniques for hydrophobic drugs often yield poor results when applied to hydrophilic compounds, resulting in low drug loading and inefficient encapsulation [2]. By temporarily increasing drug hydrophobicity through HIP, formulation scientists can employ techniques optimized for poorly-water-soluble therapeutics, achieving encapsulation efficiencies up to 100% and drug loadings up to 30% in some reported cases [1].

Research with disodium pamoate has demonstrated exceptional performance in nanocarrier formulations. In one notable study, AZD2811-loaded PLA-PEG nanoparticles incorporating disodium pamoate achieved five-fold higher encapsulation efficiency and significantly increased drug loading compared to nanoparticles made without hydrophobic ion pairs [3]. Similarly, ciprofloxacin complexed with disodium pamoate exhibited superior encapsulation efficiency in PLGA nanoparticles compared to complexes formed with other counterions [2]. These enhancements translate directly to improved therapeutic potential, as demonstrated by the selection of an AZD2811-pamoate formulation for Phase 1 clinical evaluation [3].

Controlled Release Applications

A particularly powerful application of HIP with disodium pamoate involves modulating drug release kinetics from delivery systems. The stability of the ion-paired complex directly influences release rates, allowing formulators to design systems with tailored release profiles without modifying the chemical structure of the active pharmaceutical ingredient (API) or polymer carrier [3]. This approach provides a valuable tool for optimizing bioavailability and therapeutic efficacy.

Studies have demonstrated that disodium pamoate complexes can yield extended release profiles across diverse therapeutic categories. In the case of AZD2811 nanoparticles, researchers achieved release half-lives ranging from approximately 2 to 120 hours by employing different counterions, with pamoate complexes providing sustained release characteristics [3]. Similarly, ciprofloxacin-pamoate complexes displayed distinct salt-dependent release patterns, with greater stability in physiological saline compared to other complex types [2]. This tunable release capability enables precision formulation for specific clinical applications, from rapid-onset therapies to prolonged treatment regimens.

Experimental Protocols

HIP Complexation with Disodium Pamoate

The following protocol describes the formation of hydrophobic ion pairs between cationic drug molecules and disodium pamoate, adapted from established methodologies with modifications for optimal performance [5] [2]:

Materials and Equipment:
  • API: Cationic drug molecule (e.g., ciprofloxacin, moxifloxacin, AZD2811)
  • Counterion: Disodium pamoate
  • Solvent: Ultrapure water
  • Equipment: Vortex mixer, centrifuge, freeze dryer, analytical balance
Procedure:
  • Prepare separate aqueous solutions of the API (5 mg/mL) and disodium pamoate (approximately half the molar concentration of the API due to pamoate's divalent nature) [5]

  • Mix the solutions at 1:1 volume ratio in a suitable container (e.g., Eppendorf tube)

  • Vortex the mixture at 1000 rpm for 5 minutes until a cloudy suspension appears, indicating complex formation [5]

  • Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the solid complex

  • Carefully remove and retain the supernatant for analysis of free drug content

  • Wash the pellet twice with ultrapure water, followed by centrifugation at 10,000 rpm for 15 minutes after each wash to remove any traces of uncomplexed drug or counterion

  • Freeze-dry the washed complex to remove residual water and store refrigerated in a sealed container until use [5]

Critical Parameters:
  • pH adjustment may be necessary to ensure optimal ionization of both drug and counterion
  • Molar ratios should be optimized for each specific API; typical screening ranges include 1:0.25, 1:0.5, 1:1, 1:2, and 1:4 (API:counterion) [2]
  • Complexation efficiency is highly dependent on the pKa difference between API and counterion (optimal when ΔpKa ≥ 2) [4]
Encapsulation of HIP Complexes in PLGA Nanoparticles

This protocol describes the incorporation of pre-formed drug-pamoate complexes into PLGA nanoparticles using a solid-in-oil-in-water (S/O/W) emulsion method, adapted from current research with ciprofloxacin-pamoate complexes [2]:

Materials:
  • Polymer: PLGA (50:50, acid-terminated)
  • Organic solvent: Ethyl acetate
  • Surfactant: Polyvinyl alcohol (PVA)
  • Aqueous phase: Ultrapure water
Procedure:
  • Dissolve the drug-pamoate complex in a minimal amount of suitable organic solvent along with PLGA polymer

  • Emulsify the organic phase in aqueous PVA solution using probe sonication or high-pressure homogenization

  • Stir the resulting emulsion overnight to evaporate the organic solvent

  • Collect nanoparticles by centrifugation at 15,000 rpm for 30 minutes

  • Wash nanoparticles twice with ultrapure water to remove excess surfactant

  • Resuspend in appropriate buffer or lyophilize for storage

Optimization Guidelines:
  • Drug-to-polymer ratio significantly impacts encapsulation efficiency
  • Surfactant concentration affects particle size and stability
  • Lyophilization with cryoprotectants may be necessary for long-term stability

Analytical Methods and Characterization

Complexation Efficiency Assessment

Determining the efficiency of HIP complex formation is essential for process optimization and quality control. The following approaches provide comprehensive characterization:

Supernatant Analysis: Following complex separation by centrifugation, analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify uncomplexed drug [5]. Complexation efficiency (CE) is calculated as:

CE (%) = [(Total drug - Free drug) / Total drug] × 100

FTIR Spectroscopy: Fourier-transform infrared spectroscopy detects characteristic shifts in absorption bands that confirm ionic bond formation between drug and counterion [5]. Specifically, look for changes in amine stretching vibrations for cationic drugs and carboxylate vibrations for disodium pamoate.

Nuclear Magnetic Resonance (NMR): Solution-state NMR can demonstrate ion pairing through chemical shift changes and nuclear Overhauser effect (NOE) correlations between drug and counterion protons [3].

Physicochemical Characterization

Comprehensive characterization of HIP complexes ensures predictable performance in subsequent formulation steps:

Table 2: Essential Characterization Techniques for HIP Complexes

Parameter Analytical Method Key Information Acceptance Criteria
Complex Stoichiometry Job's plot method, elemental analysis Molar ratio in final complex Consistent with theoretical charge balance
Thermal Properties Differential scanning calorimetry (DSC) Melting point depression, amorphous character Loss of individual component transitions
Crystallinity X-ray diffraction (XRD) Physical form, crystal structure Reduced crystallinity suggests complex formation
Morphology Scanning electron microscopy (SEM) Particle shape, surface characteristics Uniform appearance
Stability Forced degradation studies Chemical and physical stability under stress <5% degradation under tested conditions

Troubleshooting and Optimization

Common Challenges and Solutions

Despite its relative simplicity, HIP complexation can present formulation challenges that require systematic troubleshooting:

  • Low Complexation Efficiency: Inadequate complex formation often results from suboptimal pH or incorrect stoichiometry. Solution: Systematically vary the pH around the pKa values of both drug and counterion, and screen molar ratios from 1:0.25 to 1:4 (drug:counterion) to identify optimal conditions [2]

  • Poor Nanoparticle Encapsulation: Even with successful complexation, encapsulation efficiency may remain low due to complex leakage during formulation. Solution: Optimize the solvent system and consider alternative nanocarrier preparation methods such as nanoprecipitation or microfluidics-assisted techniques [4]

  • Rapid Drug Release: Inadequate complex stability results in premature drug release. Solution: Evaluate alternative counterions with different hydrophobicities or incorporate additional hydrophobic excipients to strengthen the complex [3]

  • Complex Instability: Some complexes may demonstrate physical or chemical instability during storage. Solution: Implement appropriate lyophilization protocols with cryoprotectants and optimize storage conditions (temperature, humidity protection, inert atmosphere) [2]

Scale-up Considerations

Transitioning from laboratory-scale preparation to pilot or production scale requires attention to several critical factors:

  • Mixing Dynamics: As batch size increases, mixing efficiency during complexation becomes crucial. Implement controlled mixing systems with reproducible shear rates to ensure consistent complex properties

  • Purification Methods: Laboratory-scale centrifugation may become impractical at larger scales. Consider implementing tangential flow filtration or other scalable separation techniques

  • Process Analytical Technology (PAT): Incorporate in-line monitoring of critical parameters (pH, conductivity, turbidity) to ensure batch-to-batch consistency

  • Quality Control: Establish rigorous specifications for complex properties including particle size distribution, residual solvent levels, and crystallinity to maintain product quality

Visualized Workflows

HIP Complexation and Encapsulation Workflow

The following diagram illustrates the complete process from complex formation through nanocarrier encapsulation:

HIP_Workflow Start Start Formulation API_Prep Prepare API Solution (5 mg/mL in water) Start->API_Prep Counterion_Prep Prepare Disodium Pamoate Solution (Half molar concentration relative to API) Start->Counterion_Prep Mixing Mix Solutions 1:1 Ratio Vortex at 1000 rpm, 5 min API_Prep->Mixing Counterion_Prep->Mixing Separation Centrifuge at 10,000 rpm for 15 min Mixing->Separation Washing Wash Complex Twice with Water Separation->Washing Drying Freeze-Dry Complex Washing->Drying Encapsulation Encapsulate in PLGA Nanoparticles Drying->Encapsulation Characterization Characterize Final Product Encapsulation->Characterization

Diagram 1: HIP Complexation and Nanocarrier Encapsulation Workflow. This diagram illustrates the sequential steps involved in forming hydrophobic ion pairs with disodium pamoate and subsequent encapsulation into polymeric nanoparticles.

Analytical Characterization Scheme

The comprehensive characterization of HIP complexes requires a multifaceted analytical approach:

Analytical_Scheme Start HIP Complex CE Complexation Efficiency (Supernatant Analysis via HPLC) Start->CE Spectral Structural Confirmation (FTIR, NMR) Start->Spectral Thermal Thermal Analysis (DSC, TGA) Start->Thermal Morphology Morphological Assessment (SEM, XRD) Start->Morphology Performance Performance Evaluation (Dissolution, Release Studies) Start->Performance Results Comprehensive Characterization Profile CE->Results Spectral->Results Thermal->Results Morphology->Results Performance->Results

Diagram 2: Comprehensive Analytical Characterization Scheme for HIP Complexes. This workflow outlines the multifaceted approach required to fully characterize hydrophobic ion pairs, incorporating physical, chemical, and performance evaluations.

Conclusion

Hydrophobic ion pairing with disodium pamoate represents a powerful formulation strategy for enhancing the encapsulation and delivery of hydrophilic active pharmaceutical ingredients. The technique enables formulators to overcome one of the most persistent challenges in drug delivery—the incompatibility between hydrophilic drugs and hydrophobic carrier systems. Through appropriate implementation of the protocols described in this document, researchers can achieve substantial improvements in drug loading, encapsulation efficiency, and controlled release performance.

The reversible nature of the ionic interaction, combined with the robust complexation provided by disodium pamoate's unique molecular structure, makes this approach particularly valuable for clinical formulation development. As evidenced by the advancement of pamoate-containing formulations to human trials, this technology has transitioned from experimental curiosity to clinically validated strategy [3]. With continued refinement of protocols and deeper understanding of structure-performance relationships, hydrophobic ion pairing with disodium pamoate is poised to remain a cornerstone technique in the formulation scientist's toolkit for years to come.

References

Comprehensive Application Notes and Protocols for Drug Complexation using Disodium Pamoate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophobic Ion Pairing (HIP) with Pamoate

Disodium pamoate monohydrate is a valuable counter-ion in Hydrophobic Ion Pairing (HIP), a technique crucial for modifying the physicochemical properties of hydrophilic drug molecules. The primary application, as demonstrated in recent research, is to enhance the drug loading capacity and enable the sustained release of active pharmaceutical ingredients (APIs) from biodegradable polymeric microparticles, such as those made from PLGA (poly (lactic-co-glycolic acid)) [1]. This is particularly beneficial for developing long-acting injectable (LAI) formulations, which improve patient adherence by reducing dosing frequency.

The pamoate ion functions by forming a poorly water-soluble, stoichiometric complex with protonated basic drug molecules. This complexation reduces the inherent hydrophilicity of drug salts, facilitating their more efficient encapsulation into hydrophobic polymer matrices and preventing the rapid initial "burst release" often seen with highly soluble drugs [1].

Key Applications and Supporting Data

The following table summarizes two specific, research-grade applications of this compound complexation for formulating long-acting injectables:

Table 1: Documented Applications of this compound Complexation

| Drug Compound | Therapeutic Area | Formulation Objective | Key Outcome | Source | | :--- | :--- | :--- | :--- | :--- | | Nor-LAAM (Nor-Levo-α-acetylmethadol) | Opioid Use Disorder (OUD) | Develop sustained-release PLGA microparticles via HIP to reduce dosing frequency and improve efficacy. | Achieved a high drug loading of 11 wt.% and sustained release for over 4 weeks in vitro. A single subcutaneous injection provided detectable plasma levels for at least 15 days in a rabbit model [1]. | | Olanzapine | Atypical Antipsychotic (e.g., Schizophrenia) | Form a stable salt, olanzapine pamoate monohydrate, for long-acting depot injection. | Created a crystalline salt with defined particle size (dv50 = 7.4 µm). The formulation provided sustained release from a subcutaneous or intramuscular depot, though it could elicit a foreign body response at the injection site [2]. |

Experimental Protocol: HIP Complex Preparation and Microparticle Formulation

This section provides a detailed methodology for forming the nor-LAAM pamoate complex and encapsulating it into PLGA microparticles, adapted from the literature [1].

Materials
  • API: Nor-LAAM Hydrochloride (nor-LAAM.HCl) or other basic drug salt.
  • Counter-ion: this compound.
  • Polymers: PLGA (e.g., 50:50 LA:GA, acid terminated, 7-54 kDa).
  • Solvents: Dichloromethane (DCM), Deionized Water, Dimethylformamide (DMF).
  • Excipients: Poly (vinyl alcohol) (PVA, MW 30,000-70,000, 87-90% hydrolyzed).
  • Equipment: High Shear Homogenizer, Magnetic Stirrer, Centrifuge, Freeze Dryer (Lyophilizer).
Step-by-Step Procedure
Step 1: Formation of Nor-LAAM Pamoate HIP Complex
  • Prepare Solutions: Separately dissolve nor-LAAM.HCl and this compound in deionized water.
  • Initiate Complexation: Under continuous stirring (approx. 300 rpm), add the disodium pamoate solution dropwise to the nor-LAAM solution.
  • Collect Precipitate: Observe the formation of a precipitate, confirming complex formation. Centrifuge the suspension at 3000 rpm for 15 minutes to isolate the solid complex.
  • Dry the Complex: Carefully collect the precipitate and freeze-dry it to obtain a dry powder for subsequent use [1].
Step 2: Preparation of PLGA Microparticles using Emulsion-Solvent Evaporation
  • Dissolve Components: Dissolve the dried nor-LAAM pamoate HIP complex and PLGA polymer in dichloromethane (DCM).
  • Form Primary Emulsion: Pour the organic solution into 40 mL of a 1% (w/v) aqueous PVA solution. Homogenize the mixture at 7000 rpm for 2 minutes using a high-shear mixer to form an oil-in-water (O/W) emulsion.
  • Harden Microparticles: Transfer the emulsion to 60 mL of a 0.3% (w/v) PVA solution under continuous stirring at 700 rpm. Stir for 2 hours to allow the DCM to evaporate partially.
  • Remove Residual Solvent: Transfer the mixture to a vacuum chamber and stir at 300 rpm for several hours to remove any residual DCM.
  • Collect and Wash: Filter the solidified microparticles through a 40-μm cell strainer. Wash with deionized water 3 times, collecting the particles by centrifugation at 500 rpm for 10 minutes between washes.
  • Final Product: Resuspend the final microparticle product in ultrapure water for immediate use or lyophilize for storage [1].
Workflow Visualization

The diagram below illustrates the key stages of the hydrophobic ion pairing and microparticle formulation process.

G START Start: Drug & Counter-ion Solutions COMPLEX HIP Complexation (Precipitate Forms) START->COMPLEX Mix Solutions LYOPH Lyophilization (Freeze-drying) COMPLEX->LYOPH Centrifuge DISSOLVE Dissolve in DCM with PLGA Polymer LYOPH->DISSOLVE Dry Complex EMULSIFY Form O/W Emulsion (Homogenization) DISSOLVE->EMULSIFY Add to Aqueous PVA HARDEN Harden Microparticles (Solvent Evaporation) EMULSIFY->HARDEN Transfer to Dilute PVA WASH Wash & Collect Microparticles HARDEN->WASH Filter FINISH Final Product (Storage/Suspension) WASH->FINISH Lyophilize or Suspend

Diagram 1: HIP Complexation and Microparticle Formulation Workflow.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the success of complexation and the quality of the final formulation. Key methods and typical results are summarized below.

Table 2: Characterization Methods for Pamoate Complexes and Formulations

Analyte Characterization Method Key Parameters & Expected Outcomes
HIP Complex Powder X-ray Diffraction (PXRD) Determine crystallinity and phase identity of the formed salt [2].
Fourier-Transform Infrared Spectroscopy (FTIR) Identify functional groups and confirm salt formation via shifts in characteristic bands [2].
Thermal Analysis (DSC/TGA) Determine melting point, dehydration events, and thermal stability [2].
Microparticles Laser Light Scattering Measure average particle size (e.g., 19 μm) and size distribution (e.g., dv10, dv50, dv90) [1] [2].
Scanning Electron Microscopy (SEM) Assess surface morphology (e.g., spherical, smooth, porous) and confirm absence of drug crystals [1].
In Vitro Release Testing Quantify drug release over time in physiological buffer (e.g., sustained release over 4 weeks with minimal burst) [1].
Drug Loading & Encapsulation Efficiency Determine actual drug content in MPs (e.g., 11 wt.%) via solvent extraction and HPLC analysis [1].
Biological Performance Pharmacokinetic (PK) Study Measure drug concentration in plasma over time in animal models (e.g., rabbit, rat) to determine half-life and bioavailability [1].
Therapeutic Efficacy Model Evaluate reduction in disease symptoms (e.g., reduction in fentanyl choice in addicted rat models) [1].

Critical Factors for Successful Formulation

The diagram below outlines the logical relationship between key formulation variables, the critical quality attributes (CQAs) of the intermediate complex, and the resulting performance of the final microparticle product.

G A1 Formulation Variables B1 HIP Complex Properties A1->B1 Directly Impacts C1 Microparticle Performance B1->C1 Determines B2 High Drug Loading B1->B2 Defines B3 Low Aqueous Solubility B1->B3 Defines B4 Controlled Crystallinity B1->B4 Defines A2 Drug-to-Counter-ion Ratio A2->B1 Influences A3 pH of Reaction Medium A3->B1 Influences A4 Mixing Intensity & Time A4->B1 Influences C4 High Encapsulation Efficiency B2->C4 Enables C3 Low Burst Release B3->C3 Minimizes C2 Sustained Release Profile B4->C2 Promotes

Diagram 2: Logic Model of Formulation Factors and Outcomes.

Safety and Tolerability Considerations

While pamoate salts are pharmaceutically accepted, the resulting long-acting depot formulations can elicit a local tissue response, which is common to many implanted materials.

  • Injection Site Reactions (ISRs): Subcutaneous or intramuscular injection can lead to a foreign body reaction (FBR), characterized by the infiltration of immune cells and elevated levels of cytokines like IL-1β, IL-6, and TNFα at the injection site. The intensity of this response can vary depending on the specific drug compound and the physical properties of the depot [2].
  • Clinical Monitoring: It is important to note that other drugs using the pamoate salt, such as hydroxyzine pamoate, carry warnings about QT prolongation and the risk of Torsade de Pointes in patients with specific risk factors [3]. A comprehensive toxicological evaluation is necessary for any new chemical entity.

Conclusion

This compound is a highly effective counter-ion for forming hydrophobic complexes with basic drugs. The well-defined HIP and microparticle formulation protocol enables the development of robust, long-acting injectable formulations with high drug loading and sustained release profiles. This approach holds significant promise for improving treatment paradigms in chronic conditions such as substance use disorder and psychiatric illnesses, primarily by enhancing patient adherence through reduced dosing frequency.

References

Comprehensive Application Notes and Protocols for Pamoate Salt Preparation in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pamoate Salts and Key Properties

Pamoate salts (also known as embonates) represent a specialized class of pharmaceutical salts formed between basic drug substances and pamoic acid (4,4′-methylenebis(3-hydroxy-2-naphthoic acid)). These salts have gained significant importance in pharmaceutical development due to their unique properties that enable modified-release drug delivery systems. The pamoate anion features two naphthalene rings connected by a methylene bridge, creating a bulky, hydrophobic structure with multiple oxygen atoms capable of hydrogen bonding. This specific molecular configuration is responsible for the characteristically low aqueous solubility of pamoate salts, which forms the basis for their sustained-release applications in pharmaceutical formulations [1] [2].

The strategic importance of pamoate salts in drug development stems from their ability to address key challenges in drug delivery. Pamoic acid possesses two carboxylic acid groups, enabling it to form salts with basic drug molecules in various stoichiometric ratios (typically 1:1 or 2:1 drug-to-pamoate ratios). This dianionic character allows for salt formation with drug molecules containing one or two basic centers. From a toxicological perspective, pamoate is considered a pharmaceutically acceptable salt former, meaning trace residues are not problematic in drug synthesis according to regulatory standards. This acceptability, combined with their predictable crystallization behavior, makes pamoate salts valuable tools for pharmaceutical scientists seeking to develop long-acting medications through a salt formation approach [2].

Chemical Properties and Pharmaceutical Significance

Fundamental Chemical Characteristics

Pamoic acid (C₂₃H₁₆O₆) is a dicarboxylic acid with a molecular weight of 388.375 g/mol and a melting point ≥300°C, indicating exceptional thermal stability. The compound is practically insoluble in water and common organic solvents, with a log P value of 6.169, reflecting its highly hydrophobic nature. The acid dissociation constants (pKa values) are approximately 2.675 for the first proton, making it sufficiently acidic to form salts with most basic pharmaceutical compounds [1]. The presence of multiple oxygen atoms enables significant hydrogen bonding interactions, which influence both the crystal packing and dissolution behavior of resulting pharmaceutical salts [1].

Pharmaceutical Applications and Commercial Examples

The primary pharmaceutical application of pamoate salts lies in creating modified-release formulations that extend the delivery of active pharmaceutical ingredients into the bloodstream, thereby providing long-lasting therapeutic effects. This extended release profile relies on the poor relative solubility of pamoate salts in digestive fluids, which inherently limits dissolution rates and consequently modulates drug absorption kinetics. Numerous commercial pharmaceuticals utilize this principle, particularly for psychotropic agents, anthelmintics, and other medications requiring sustained plasma concentrations [2].

Table 1: Commercially Available Pharmaceutical Drugs Utilizing Pamoate Salts

Drug Substance Therapeutic Category Salt Stoichiometry Key Pharmaceutical Benefit
Olanzapine pamoate Atypical antipsychotic Not specified Extended-release injectable suspension providing several weeks of duration [3]
Pyrantel pamoate Anthelmintic 1:1 Poor absorption from GI tract limits systemic exposure, targeting intestinal parasites [4]
Pyrvinium pamoate Anthelmintic 1:1 Effective against parasitic nematodes including Enterobius and Strongyloides [5]
Memantine pamoate Alzheimer's treatment 1:1 Reduced solubility for sustained release applications [6]
Risperidone pamoate Antipsychotic 1:1 Long-acting injectable formulation [2]
Haloperidol pamoate Antipsychotic 1:1 or 2:1 Extended-release profile [2]

Beyond their sustained-release applications, pamoate salts also demonstrate biological activity through interaction with the orphan G protein-coupled receptor GPR35. Pamoic acid itself acts as an agonist for GPR35, activating ERK and β-arrestin2 pathways, and exhibiting antinociceptive properties in preclinical models. This additional pharmacological activity presents both opportunities and considerations when designing pamoate salt formulations, as the counterion may contribute to the overall pharmacological profile [1].

Preparation Protocols for Pamoate Salts

Synthesis of Pamoic Acid

Pamoic acid serves as the fundamental starting material for all pamoate salt preparations. Two established methods for synthesizing pamoic acid have been documented, both employing 2-hydroxy-3-naphthoic acid and formaldehyde as primary reactants through an electrophilic aromatic substitution mechanism [2].

Method I: Acid-Catalyzed Synthesis

  • Suspend 750 g of 2-hydroxy-3-naphthoic acid in 97.5 L of glacial acetic acid and stir at 95-100°C until complete dissolution is achieved.
  • Prepare a separate mixture containing 750 g glacial acetic acid, 450 g of 40% formaldehyde solution, and 71 g concentrated sulfuric acid.
  • Add this mixture to the hot naphthoic acid solution over 20 minutes. The reaction is sufficiently exothermic to maintain temperatures between 95-100°C without external heating.
  • Stir the resulting suspension at 95-100°C for 30 minutes, then cool to 70°C.
  • Filter the precipitated embonic acid and wash sequentially with hot glacial acetic acid (94.5 L) followed by distilled water until washings are neutral to Congo red indicator.
  • Dry the product at 100°C to yield approximately 700 g of pamoic acid (93% yield based on starting material) [2].

Method II: Base-Mediated Synthesis

  • Combine 500 g of 2-hydroxy-3-naphthoic acid with 1500 mL of 10% sodium hydroxide solution and heat to 90°C with stirring. Approximately two-thirds of the solid will dissolve.
  • Add 63 g of 40% formaldehyde solution, observing a temperature rise to 92°C, followed by an additional 83 g of formaldehyde, increasing temperature to 95°C. At this stage, all solid material should be dissolved.
  • Maintain at 95°C for 5 minutes until spontaneous crystallization occurs.
  • Continue heating at 95°C for one hour, then cool to 20°C.
  • Filter the resulting sodium embonate and wash with 125 mL of saturated brine.
  • The damp sodium embonate (approximately 1.2 kg) can be used directly or converted to the acid form by dissolving in 3 L water and 700 mL acetone at 50°C, followed by addition of 225 mL glacial acetic acid and sufficient concentrated hydrochloric acid until the mixture is acid to Congo red.
  • Filter the precipitated embonic acid, wash with hot water until chloride-free, and dry at 100°C to yield approximately 480 g of pamoic acid [2].
Preparation of Sodium Pamoate

Sodium pamoate serves as a convenient intermediate for subsequent pamoate salt formation. The disodium salt can be readily prepared by dissolving pamoic acid in aqueous sodium hydroxide according to the reaction:

Pamoic Acid + 2 NaOH → Sodium Pamoate + 2 H₂O [7]

Although the equilibrium solubility of sodium pamoate in water at 20°C is less than 10%, solutions readily form supersaturated concentrations, allowing preparation of more concentrated solutions for salt formation processes. The resulting sodium pamoate can be used directly in subsequent drug salt formation steps [2].

General Protocol for Drug-Pamoate Salt Formation

The formation of drug-pamoate salts typically involves combining a solution of the drug free base with a solution of pamoic acid or sodium pamoate under controlled conditions. The following generalized protocol can be adapted for specific drug substances:

  • Step 1: Prepare a solution of the drug free base in an appropriate solvent (ethanol, acidified ethanol with 5% acetic acid, or other suitable solvents) at concentrations typically ranging from 0.05M to 0.25M.
  • Step 2: Prepare a separate solution of pamoic acid in a suitable solvent such as N,N-dimethylformamide or disodium pamoate in ethanol/water mixtures (typically 50/50 or 75/25 v/v) at concentrations matching or complementing the drug solution molarity.
  • Step 3: Slowly add the drug solution to the pamoate solution with gentle agitation or allow the mixture to stand undisturbed.
  • Step 4: Allow precipitation to occur over 1-3 days at room temperature. Alternative methods such as evaporation, slow cooling, or stirring may also be employed to induce crystallization.
  • Step 5: Filter the resulting precipitate by suction filtration, wash with ethanol or other suitable solvent to remove impurities, and dry in a vacuum oven at 50-60°C [2].

Diagram: Experimental Workflow for Pamoate Salt Preparation

G Start Start Preparation SynthesizePA Synthesize Pamoic Acid (Method I or II) Start->SynthesizePA PrepareSP Prepare Sodium Pamoate (Dissolve in NaOH solution) SynthesizePA->PrepareSP PrepareDrug Prepare Drug Solution (Free base in suitable solvent) PrepareSP->PrepareDrug Combine Combine Solutions PrepareDrug->Combine Precipitate Allow Precipitation (1-3 days, room temperature) Combine->Precipitate Isolate Isolate Product (Suction filtration, washing) Precipitate->Isolate Dry Dry Product (Vacuum oven, 50-60°C) Isolate->Dry Characterize Characterize Salt (XRD, DSC, HPLC) Dry->Characterize End Pure Pamoate Salt Characterize->End

Case-Specific Protocol Variations

Pyrvinium Pamoate Preparation: A specific process for pyrvinium pamoate utilizes pyrvinium methyl sulfate as starting material reacted with disodium pamoate. This method offers advantages in yield, process costs, and environmental impact while facilitating industrialization. The process can yield specific crystalline forms (Form III and Form A) through controlled slurrying in ethanol or ethanol/water mixtures at reflux temperatures, providing purification pathways through crystal form conversion [5].

Memantine Pamoate Preparation: Memantine pamoate crystals (Form IV) can be prepared by adding a pamoate solution to a memantine hydrochloride solution, followed by reaction crystallization at 25-60°C for 5-15 minutes. The resulting Type I crystal can be further processed via suspension crystallization in an alcohol solvent to yield the Type III crystal form [6].

Haloperidol Pamoate Preparation: Different stoichiometries of haloperidol pamoate (1:1 or 2:1 drug-to-pamoate ratios) can be obtained by varying reactant concentrations and solvent compositions. For example, a 2:1 salt forms when adding 2.5 mL of 0.25M haloperidol in acidified ethanol to 12.5 mL of 0.05M disodium pamoate in ethanol/water (75/25), while a 1:1 salt results from combining 5 mL of 0.05M haloperidol solution with 1 mL of 0.25M disodium pamoate in ethanol/water (50/50) [2].

Analytical Characterization of Pamoate Salts

Solid-State Characterization Techniques

Comprehensive characterization of pamoate salts is essential for confirming salt formation, identifying polymorphic forms, and ensuring batch-to-batch consistency. The following analytical techniques provide complementary information about the solid-state properties of pamoate salts:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline forms and polymorphs of pamoate salts. Specific crystalline forms display characteristic diffraction patterns that serve as fingerprints for form identification. For example:

    • Pyrvinium pamoate Form A shows characteristic peaks at 2.8, 5.1, 7.2, 8.9, 9.6, 9.9, 15.9, 16.3, 17.9, and 21.0 ± 0.2° 2θ [5].
    • Pyrvinium pamoate Form III exhibits distinctive peaks at 6.0, 8.6, 9.5, 10.3, 10.5, 14.3, 14.9, 16.6, 17.4, and 18.2 ± 0.2° 2θ [5].
    • Memantine pamoate Form IV demonstrates characteristic peaks at 7.38 ± 0.2, 9.92 ± 0.2, 10.68 ± 0.2, 11.74 ± 0.2, 13.28 ± 0.2, and 19.58 ± 0.2° 2θ [6].
  • Differential Scanning Calorimetry (DSC): Thermal analysis provides information about phase transitions, melting behavior, and decomposition events. Memantine pamoate crystals, for instance, show a characteristic endothermic peak at 222.8 ± 2°C, corresponding to the melting point [6].

  • Spectroscopic Methods:

    • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Effective for simultaneous quantification of multiple anthelmintic compounds including pyrantel, praziquantel, febantel, fenbendazole, and oxfendazole in biological matrices, with applications in bioequivalence studies [8].
    • HPLC-UV: Conventional method for determining drug substances and potential impurities in pamoate salts, though with generally lower sensitivity compared to UPLC-MS/MS methods [8].

Table 2: Analytical Techniques for Pamoate Salt Characterization

Analytical Technique Information Provided Typical Experimental Conditions Application Example
X-Ray Powder Diffraction Crystalline phase identification, polymorph screening Cu Kα radiation, 5-40° 2θ range, 0.02° step size Identification of pyrvinium pamoate Form III vs Form A [5]
Differential Scanning Calorimetry Melting point, phase transitions, decomposition 25-300°C range, 10°C/min heating rate under nitrogen Memantine pamoate melting endotherm at 222.8°C [6]
UPLC-MS/MS Quantitative analysis, impurity profiling C18 column, acetonitrile/0.1% formic acid gradient, MRM detection Simultaneous determination of pyrantel and metabolites in dog plasma [8]
HPLC-UV Purity assessment, impurity profiling C18 column, acetonitrile/water or methanol/water mobile phase Determination of febantel and metabolites in lamb plasma [8]
Solubility Studies Equilibrium solubility in various media Shake-flask method, 24-48 hours equilibrium, HPLC quantification Memantine pamoate solubility reduced 140x vs hydrochloride salt [6]
Spectroscopic Characterization and Structural Elucidation

Advanced spectroscopic techniques provide additional insights into the molecular structure and interactions within pamoate salts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm salt formation through chemical shift changes in both the drug molecule and pamoate counterion. Solution-state NMR requires appropriate deuterated solvents that can dissolve the typically insoluble pamoate salts, often needing DMSO-d6 or similar polar aprotic solvents.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic functional groups and confirm ionic bond formation through shifts in carboxylate stretching vibrations compared to free acid forms.
  • Microscopy Techniques: Hot-stage microscopy with polarized light can visualize crystal morphology and phase transitions in conjunction with DSC data, providing visual confirmation of polymorphic transformations.

Diagram: Pamoate Salt Characterization Workflow

G Sample Pamoate Salt Sample XRD XRD Analysis (Crystal structure identification) Sample->XRD DSC DSC/TGA Analysis (Thermal properties) Sample->DSC Spectroscopy Spectroscopic Methods (FTIR, NMR) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, UPLC-MS/MS) Sample->Chromatography Solubility Solubility Studies (Shake-flask method) Sample->Solubility Data Comprehensive Characterization XRD->Data DSC->Data Spectroscopy->Data Chromatography->Data Solubility->Data

Pharmaceutical Applications and Case Studies

Modified-Release Formulations

The primary pharmaceutical application of pamoate salts is in the development of modified-release drug products that extend therapeutic effect through reduced dissolution rates. This application leverages the inherently low aqueous solubility of pamoate salts to create depot formulations that slowly release active drug over extended periods. A prominent example is olanzapine pamoate, developed as an extended-release injectable suspension that can maintain therapeutic plasma levels for several weeks following a single injection. This sustained-release profile enables improved medication adherence in psychiatric patients, a population particularly challenged by non-adherence to daily dosing regimens [3].

The sustained-release mechanism of pamoate salts operates through dissolution-rate limited drug release. Following intramuscular injection or oral administration, the pamoate salt dissolves slowly in physiological fluids, maintaining a drug concentration gradient that favors continuous absorption. This controlled dissolution prevents rapid peak-trough plasma concentration fluctuations, resulting in more stable drug levels and potentially reduced side effects. The pamoate salt strategy is particularly valuable for drugs with relatively short elimination half-lives that would otherwise require frequent dosing to maintain therapeutic concentrations [2].

Solubility Modification and Bioavailability Considerations

Beyond sustained release, pamoate salts can strategically modify drug solubility to address specific bioavailability challenges. For instance, memantine pamoate demonstrates a solubility reduction of at least 140-fold compared to memantine hydrochloride, creating opportunities for extended-release formulations of this Alzheimer's medication that could potentially reduce dosing frequency from twice daily to less frequent administration [6]. This significant solubility reduction directly supports the development of sustained-release products without requiring complex formulation technologies.

The impact of pamoate salt formation on bioavailability must be carefully evaluated during formulation development. While reduced solubility can extend release profiles, excessive reduction may compromise overall drug absorption and therapeutic efficacy. For example, pyrantel pamoate exhibits poor systemic absorption from the gastrointestinal tract, which is actually beneficial for its anthelmintic indication as it concentrates therapeutic activity in the intestinal lumen where parasites reside [4]. This targeted approach minimizes systemic exposure and potential side effects while maintaining efficacy against intestinal nematodes.

Combination with Formulation Technologies

Pamoate salts can be effectively combined with advanced formulation technologies to achieve specific drug delivery objectives. For instance, the salt form can be incorporated into microparticulate systems, implants, or in situ gelling systems to further extend release duration or provide pulsatile release patterns. The compatibility of pamoate salts with various pharmaceutical excipients and manufacturing processes makes them versatile tools in formulation development, particularly for challenging drug candidates requiring specialized delivery approaches [3].

Regulatory and Development Considerations

Polymorph Screening and Control

Comprehensive polymorph screening is essential during pamoate salt development to ensure consistent physical properties and performance characteristics in the final drug product. Different polymorphic forms can exhibit significantly different solubility, stability, and bioavailability profiles, potentially impacting product efficacy and safety. The International Conference on Harmonisation (ICH) guidelines require thorough polymorph screening to demonstrate manufacturing process robustness and final product stability [3].

An effective polymorph screening strategy should explore diverse crystallization conditions including:

  • Various solvent systems and mixtures with different polarities and hydrogen bonding capabilities
  • Aqueous mixtures with controlled water activities
  • Multiple crystallization modes (slurry ripening, cooling crystallization, evaporative crystallization)
  • Process-induced transformation studies (micronization, wet granulation, compaction) Such comprehensive screening ensures identification of the most thermodynamically stable polymorph under ambient conditions, which is typically preferred for commercial development to avoid unexpected phase transformations during manufacturing or storage [3].
Regulatory Aspects of Pamoate Salts

Pamoate is generally recognized as a pharmaceutically acceptable counterion by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This acceptance facilitates regulatory approval of new drug products utilizing pamoate salts, particularly when the salt form demonstrates advantages over other forms in terms of stability, bioavailability, or manufacturability. The pamoic acid starting material should be well-characterized and controlled according to appropriate pharmacopeial standards, with special attention to residual solvent levels and potential impurities from the synthesis process [2].

Regulatory submissions for pamoate salt forms should include comprehensive characterization data establishing the chemical structure, crystallinity, polymorphic form, and physicochemical properties. Additionally, stability data under ICH conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) should demonstrate the physical and chemical stability of the selected salt form. For modified-release products, in vitro-in vivo correlation (IVIVC) studies may be necessary to establish the relationship between dissolution characteristics and pharmacokinetic profiles [3].

Troubleshooting Common Development Challenges

Several challenges may arise during the development of pamoate salt forms, including:

  • Variable Stoichiometry: Pamoic acid's dianionic nature can lead to salts with different stoichiometries (1:1, 2:1, or mixed). Controlling reaction conditions including solvent composition, concentration, and mixing order is essential for consistent stoichiometry.
  • Polymorphic Instability: Some pamoate salts may undergo polymorphic transitions during manufacturing processes such as milling, compression, or storage. Exhaustive polymorph screening and identification of the most stable form under processing conditions can mitigate this risk.
  • Low Yield: Some pamoate salt formations initially demonstrate low yields, as seen with risperidone pamoate (8.1% yield in initial experiments). Yield optimization through solvent screening, temperature control, and seeding strategies is often necessary [2].
  • Analytical Challenges: The low solubility of pamoate salts can complicate analytical characterization, particularly for solution-state techniques. Employing a combination of solid-state and specialized solution-based methods addresses this limitation.

Conclusion and Future Perspectives

Pamoate salts represent a valuable tool in the pharmaceutical scientist's arsenal for addressing drug delivery challenges, particularly when sustained-release profiles are therapeutically beneficial. The well-defined preparation methods, characterized by the reaction between drug bases and pamoic acid or its sodium salt, provide a robust platform for creating pharmaceutical salts with modified dissolution characteristics. The comprehensive characterization strategies outlined in these application notes ensure thorough understanding of the solid-state properties and performance characteristics of pamoate salts.

As drug delivery technologies continue to evolve, pamoate salts will likely find expanded applications in combination with advanced delivery systems such as biodegradable microparticles, nanostructured carriers, and implantable devices. The ongoing research into the biological activity of pamoic acid itself at GPR35 receptors may also open new therapeutic opportunities beyond the traditional role of pamoate as an inert counterion. By applying the protocols and considerations detailed in these application notes, researchers can effectively leverage pamoate salt chemistry to overcome development challenges and create optimized drug products with enhanced therapeutic profiles.

References

Comprehensive Application Notes and Protocols: Oil-in-Water Emulsion Solvent Evaporation Method with Disodium Pamoate for Sustained-Release Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The oil-in-water (O/W) emulsion solvent evaporation method represents a well-established technique for manufacturing sustained-release microparticles and microspheres in pharmaceutical development. This method has gained significant attention for its ability to encapsulate various active pharmaceutical ingredients (APIs) within biodegradable polymers, particularly poly(lactide-co-glycolide) (PLGA), to achieve controlled drug release profiles ranging from days to months. The incorporation of disodium pamoate as a hydrophobic counterion has emerged as a valuable strategy to enhance drug loading and modify release kinetics for certain pharmaceutical compounds, particularly those with inherent hydrophilicity that would otherwise be challenging to encapsulate efficiently.

The fundamental rationale for utilizing disodium pamoate lies in its ability to form low-solubility complexes with basic drug molecules, effectively reducing their aqueous solubility and thereby prolonging their release from polymeric matrices. This approach has been successfully applied to several therapeutic agents, including antipsychotic medications such as haloperidol, olanzapine, and aripiprazole, as well as Alzheimer's treatments like galantamine [1] [2] [3]. These pamoate salt forms demonstrate markedly extended release profiles compared to their hydrophilic counterparts, making them particularly suitable for long-acting injectable formulations that improve patient compliance by reducing dosing frequency.

The O/W emulsion solvent evaporation method offers several advantages over alternative encapsulation techniques, including relatively straightforward scalability, compatibility with thermolabile compounds, and the ability to achieve high encapsulation efficiencies for appropriately designed APIs. When combined with the pamoate salt approach, this manufacturing method enables the development of formulations that maintain stable plasma concentrations over extended periods, thereby minimizing peak-to-trough fluctuations and reducing side effects associated with conventional immediate-release formulations [1] [4].

Formulation Composition

Component Selection and Rationale

The development of effective sustained-release formulations using the O/W emulsion solvent evaporation method with disodium pamoate requires careful selection of components, each serving specific functions in the final system. The primary polymer matrix typically consists of PLGA, a biodegradable and biocompatible copolymer approved by the FDA for various drug delivery applications. The selection of specific PLGA characteristics, including lactide:glycolide (L:G) ratio, molecular weight, and end-group functionality, directly influences both the degradation kinetics and the resulting drug release profile. For extended-release applications spanning several weeks, PLGA with higher lactide content (75:25) and molecular weights around 15-20 kDa has been demonstrated as effective [1] [4].

The active pharmaceutical ingredient must be converted to its pamoate salt form before encapsulation. This conversion significantly reduces aqueous solubility, enhancing encapsulation efficiency and sustaining release kinetics. The formation of pamoate salts involves an ion exchange reaction between the basic drug molecule and disodium pamoate, resulting in a 1:1 or 2:1 (drug:pamoate) complex that precipitates from solution [2] [3]. This salt formation is particularly beneficial for drugs requiring prolonged release, as the reduced solubility directly correlates with extended duration of action.

The organic solvent system must adequately dissolve both the polymer and the drug-pamoate complex while being immiscible with the aqueous phase. Common solvents include dichloromethane (DCM) alone or in combination with benzyl alcohol (BnOH) in typical ratios of 4:1 (v/v). Benzyl alcohol functions as a moderately water-miscible cosolvent that modulates the solvent extraction rate during emulsion hardening, ultimately influencing microparticle morphology and porosity [1]. The aqueous phase typically contains emulsifying agents such as poly(vinyl alcohol) (PVA) at concentrations ranging from 0.5% to 2.0%, which stabilizes the emulsion interface and controls droplet size during homogenization [5] [4].

Table 1: Formulation Components and Their Functions

Component Category Specific Examples Function Considerations
Polymer Matrix PLGA (75:25, 15 kDa) Biodegradable carrier controlling drug release Higher lactide content and molecular weight prolong release
Drug Complex Drug pamoate salt (e.g., galantamine pamoate) Active ingredient with modified release properties 1:1 or 2:1 drug:pamoate ratio affects solubility and loading
Organic Solvent DCM/BnOH (4:1, v/v) Dissolves polymer and drug complex Polarity and evaporation rate influence particle morphology
Emulsifier PVA (1-2% w/v) Stabilizes emulsion droplets Concentration affects particle size and size distribution
Aqueous Phase Purified water Continuous phase for emulsion Extraction medium for solvent removal
Composition Optimization

The quantitative composition of the formulation must be carefully optimized to achieve target characteristics such as particle size distribution, encapsulation efficiency, and release kinetics. For galantamine pamoate microspheres, an optimized formulation contained 28.0% drug loading with encapsulation efficiency of 87.1% and mean particle size of 75.2 μm [1]. These parameters were achieved through systematic optimization of the organic to aqueous phase ratio, emulsifier concentration, and processing conditions.

The hydrophile-lipophile balance (HLB) of the emulsification system critically influences emulsion type and stability. For O/W emulsions, emulsifiers with HLB values between 8-14 are typically preferred, with combinations of Span and Tween surfactants often employed to achieve the target HLB [6] [7]. The ratio and concentration of these surfactants significantly impact droplet size and distribution, with higher homogenization speeds generally producing smaller droplets but potentially affecting stability due to increased interfacial energy [8] [9].

Table 2: Representative Quantitative Composition for Galantamine Pamoate Microspheres

Component Quantity Role in Formulation Alternative Options
Galantamine Pamoate 100 mg Active ingredient Other drug pamoate salts (aripiprazole, haloperidol)
PLGA (75:25, 15 kDa) 300 mg Biodegradable polymer Varying L:G ratios (50:50 to 85:15) or molecular weights
DCM/BnOH (4:1) 4 mL Organic solvent system Ethyl acetate, chloroform, or acetone variations
PVA Solution (1% w/v) 100 mL Aqueous continuous phase PVP, polysorbates, or other stabilizers
Purified Water 400 mL Extraction/washing medium Buffer solutions for pH control

Manufacturing Protocol

Preparation of Drug-Pamoate Salt

The synthesis of the drug-pamoate complex represents the initial critical step in formulation development. This process involves the ion exchange reaction between the drug molecule (typically in its salt form, such as hydrobromide or hydrochloride) and disodium pamoate, resulting in the precipitation of the poorly soluble pamoate complex.

Procedure:

  • Prepare separate solutions of disodium pamoate monohydrate (5.0 g, 10.9 mmol in 500 mL deionized water) and galantamine hydrobromide (6.7 g, 18.1 mmol in 500 mL deionized water) [1].
  • Slowly add the drug solution to the disodium pamoate solution with continuous stirring at room temperature.
  • Maintain stirring for 2 hours to allow complete precipitation of the drug-pamoate complex.
  • Collect the precipitate by vacuum filtration and wash with cold deionized water (4-8°C, 200 mL aliquots, three times) to remove residual salts and byproducts.
  • Dry the product under vacuum at elevated temperature (40-50°C) until constant weight is achieved.
  • Characterize the resulting powder by HPLC purity analysis, NMR spectroscopy, differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) to confirm chemical structure, purity, and crystalline form [1].

Critical Parameters:

  • Stoichiometric ratio: The 1:1 or 2:1 drug:pamoate ratio must be controlled through precise stoichiometric calculations [3].
  • pH conditions: The reaction pH may require adjustment to optimize salt formation and precipitation.
  • Temperature control: Maintaining appropriate temperature during precipitation and washing prevents Ostwald ripening and ensures consistent crystal morphology.
Emulsion Formation and Solvent Evaporation

The O/W emulsion solvent evaporation process involves creating a stable emulsion of the organic polymer-drug solution in an aqueous continuous phase, followed by controlled removal of the organic solvent to form solid microparticles.

workflow OrganicPhase Prepare Organic Phase: Dissolve PLGA and drug-pamoate in DCM/BnOH (4:1) PrimaryEmulsion Form Primary Emulsion: Add organic phase to aqueous phase with homogenization OrganicPhase->PrimaryEmulsion AqueousPhase Prepare Aqueous Phase: Dissolve PVA (1%) in purified water AqueousPhase->PrimaryEmulsion SecondaryEmulsion Form W/O/W Emulsion (if needed): Re-emulsify in secondary aqueous phase PrimaryEmulsion->SecondaryEmulsion For double emulsion SolventEvaporation Solvent Evaporation: Stir for 3-4 hours at room temperature PrimaryEmulsion->SolventEvaporation For simple emulsion SecondaryEmulsion->SolventEvaporation ParticleCollection Particle Collection: Filter or centrifuge microparticles SolventEvaporation->ParticleCollection Washing Washing: Rinse with water to remove residuals ParticleCollection->Washing Drying Drying: Lyophilize for 24-48 hours Washing->Drying Characterization Characterization: Size, morphology, drug loading Drying->Characterization

Diagram 1: Experimental workflow for O/W emulsion solvent evaporation method

Procedure:

  • Organic phase preparation: Dissolve PLGA (300 mg) and drug-pamoate complex (100 mg) in the DCM/BnOH mixture (4:1 v/v, 4 mL) by magnetic stirring until complete dissolution [1].
  • Aqueous phase preparation: Dissolve PVA (1% w/v) in purified water (100 mL) at room temperature with stirring.
  • Primary emulsion formation: Add the organic phase to the aqueous phase while homogenizing using a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000-13,500 rpm for 3-5 minutes to form the O/W emulsion [5].
  • Solvent evaporation: Transfer the emulsion to a larger volume of aqueous solution (400 mL of 0.1% PVA) and stir continuously at 300-500 rpm for 3-4 hours at room temperature to allow solvent evaporation and microparticle hardening.
  • Particle collection: Collect the solidified microparticles by vacuum filtration or centrifugation at 3,000 rpm for 10 minutes.
  • Washing: Wash the collected microparticles three times with purified water (50 mL aliquots) to remove residual solvent and emulsifier.
  • Drying: Lyophilize the washed microparticles for 24-48 hours to obtain free-flowing powder.
  • Sieving: Pass the dried microparticles through appropriate mesh sieves to select the desired size fraction (typically 25-125 μm).

Critical Parameters:

  • Homogenization speed and time: Higher speeds (13,500 rpm) produce smaller particles but may affect drug distribution [5].
  • Phase volume ratio: Organic to aqueous phase ratio of 1:25 to 1:50 typically provides stable emulsion formation.
  • Temperature control: Maintaining temperature below 25°C prevents rapid solvent evaporation and bubble formation.
  • Stirring rate during evaporation: Moderate stirring (300-500 rpm) ensures complete solvent removal without particle fracture.

Characterization Methods

Microparticle Properties Assessment

Comprehensive characterization of the prepared microparticles is essential to ensure batch-to-batch consistency and predict in vivo performance. Key analytical methods include:

Particle Size and Morphology:

  • Laser diffraction: Determine particle size distribution using instruments like Malvern Mastersizer. Report volume mean diameter (D4,3) and span value [(D90-D10)/D50] [5].
  • Scanning electron microscopy (SEM): Evaluate surface morphology, internal structure (after cryo-fracture), and absence of drug crystals on the surface. Sputter-coat samples with gold/palladium before imaging [1] [4].

Drug Loading and Encapsulation Efficiency:

  • Drug content analysis: Accurately weigh 10 mg of microparticles, dissolve in appropriate solvent (e.g., DMSO for PLGA dissolution), and quantify drug content using validated HPLC methods with UV detection [1].
  • Encapsulation efficiency calculation: Determine using the formula: (Actual drug loading / Theoretical drug loading) × 100%.
  • Drug distribution: Use confocal microscopy with fluorescently-labeled drugs or Raman mapping for spatial distribution analysis.

Structural and Thermal Analysis:

  • Differential scanning calorimetry (DSC): Perform thermal analysis from 25°C to 400°C at heating rate of 5°C/min under nitrogen atmosphere to determine solid state of drug (crystalline or amorphous) and polymer transitions [1].
  • Powder X-ray diffraction (PXRD): Analyze crystalline structure using CuKα radiation with scan speed of 2°/minute over 5° to 40° 2θ range [1].
  • FT-IR spectroscopy: Confirm chemical stability and identify potential interactions between drug and polymer.
In Vitro Release Kinetics

The assessment of drug release profiles provides critical information for predicting in vivo performance and establishing quality control parameters.

Procedure:

  • Accurately weigh samples of microparticles (equivalent to 5 mg drug) into screw-capped tubes.
  • Add release medium (typically phosphate buffer pH 7.4 with 0.02% sodium azide as preservative) and maintain at 37°C under gentle shaking (50-100 rpm) [1].
  • At predetermined time intervals (1, 3, 6, 12, 24 hours, then daily), centrifuge samples, withdraw aliquot of release medium, and replace with fresh pre-warmed medium to maintain sink conditions.
  • Analyze samples using validated HPLC or UV-Vis spectrophotometric methods.
  • Plot cumulative drug release versus time and determine release kinetics using mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Critical Parameters:

  • Sink conditions: Ensure release medium volume provides at least 3-times the drug saturation solubility.
  • Agitation rate: Moderate shaking (50-100 rpm) minimizes boundary layer effects while preventing particle damage.
  • Temperature control: Maintain 37±0.5°C to simulate physiological conditions.
  • Sampling frequency: Increased sampling during initial 24 hours to characterize burst release.

characterization MicroparticleSample Microparticle Sample PhysicalProperties Physical Characterization MicroparticleSample->PhysicalProperties ChemicalProperties Chemical Characterization MicroparticleSample->ChemicalProperties ReleaseStudies Release Studies MicroparticleSample->ReleaseStudies ParticleSize ParticleSize PhysicalProperties->ParticleSize Laser diffraction Morphology Morphology PhysicalProperties->Morphology SEM analysis SurfaceCharge SurfaceCharge PhysicalProperties->SurfaceCharge Zeta potential Porosity Porosity PhysicalProperties->Porosity BET analysis DrugLoading DrugLoading ChemicalProperties->DrugLoading HPLC analysis Crystallinity Crystallinity ChemicalProperties->Crystallinity PXRD/DSC Stability Stability ChemicalProperties->Stability FT-IR Interactions Interactions ChemicalProperties->Interactions NMR ReleaseStudies->Stability Accelerated studies InVitroRelease InVitroRelease ReleaseStudies->InVitroRelease Release medium 37°C, sink conditions ReleaseKinetics ReleaseKinetics ReleaseStudies->ReleaseKinetics Mathematical modeling

Diagram 2: Comprehensive characterization framework for pamoate salt microparticles

Results and Discussion

Performance Data and Analysis

The O/W emulsion solvent evaporation method employing disodium pamoate salts has demonstrated excellent potential for developing sustained-release formulations. Experimental results from galantamine pamoate microspheres showed extended release profiles spanning 24 days in vitro, with corresponding stable plasma concentrations maintained for 17 days in rat models [1]. This sustained release behavior directly addresses the limitations of conventional formulations, including reduced gastrointestinal side effects and improved patient compliance.

The pamoate salt approach significantly enhances encapsulation efficiency compared to hydrophilic salt forms. For galantamine, encapsulation efficiency reached 87.1% for the pamoate form compared to typically less than 60% for the hydrobromide salt when using similar processing parameters [1]. This improvement directly results from the reduced aqueous solubility of the pamoate complex, which minimizes drug partitioning into the aqueous phase during emulsion formation. The resulting microspheres exhibited favorable morphological characteristics, including spherical shape with smooth surfaces and core-shell interior structures that facilitate controlled release kinetics.

Table 3: Characterization Parameters and Target Specifications

Parameter Target Specification Analytical Method Acceptance Criteria
Particle Size 25-125 μm Laser diffraction D50: 50-100 μm, Span <2.0
Drug Loading 25-30% w/w HPLC 90-110% of theoretical
Encapsulation Efficiency >85% HPLC >80%
Initial Burst Release (24h) <20% In vitro release <25%
Complete Release Duration 14-28 days In vitro release Sustained profile
Residual Solvent <5000 ppm DCM, <5000 ppm BnOH GC Meet ICH guidelines

The manufacturing parameters significantly influence critical quality attributes of the final product. Increasing primary emulsion homogenization speed from 6,500 to 13,500 rpm resulted in improved encapsulation efficiency (from 6.25% to 21.45%) and reduced initial burst release (from 67.41% to 32.59%) for protein-loaded PLGA microspheres [5]. Similarly, extended secondary emulsification time beyond 1 minute decreased encapsulation efficiency due to increased drug diffusion from the internal phase. These findings highlight the importance of parameter optimization during process development.

The pamoate counterion provides additional benefits beyond solubility modification. The crystalline nature of pamoate salts contributes to enhanced stability of the encapsulated drug, protecting susceptible functional groups from chemical degradation during processing and storage. This characteristic is particularly valuable for molecules prone to hydrolysis or oxidation in the polymeric matrix. Additionally, the ability to form both 1:1 and 2:1 drug-pamoate complexes provides formulation scientists with flexibility to optimize drug loading while maintaining desired release characteristics [3].

Troubleshooting Guidance

Common Issues and Solutions

Despite the relative maturity of the O/W emulsion solvent evaporation technique, several challenges may arise during process development and scale-up. The following table addresses common issues with proposed solutions:

Table 4: Troubleshooting Guide for Common Formulation Challenges

Problem Potential Causes Corrective Actions Preventive Measures
Low Encapsulation Efficiency Excessive drug solubility in aqueous phase; Rapid solvent evaporation; Inadequate emulsion stability Convert to pamoate salt; Increase polymer concentration; Optimize emulsifier type and concentration Use hydrophobic salt forms; Reduce processing temperature; Increase continuous phase viscosity
High Initial Burst Release Drug crystals on surface; High porosity; Small particle size Modify solvent removal rate; Increase polymer molecular weight; Implement washing step to remove surface drug Optimize homogenization speed; Use co-solvents to modulate precipitation; Add post-treatment annealing
Particle Aggregation Inadequate stabilizer concentration; High solid content; Rapid solvent evaporation Increase emulsifier concentration; Reduce particle concentration during hardening; Implement secondary dilution Optimize PVA concentration (typically 1-2%); Control evaporation rate; Consider alternative stabilizers
Irregular Morphology Rapid solvent removal; Polymer precipitation; High osmotic pressure Adjust solvent composition (add benzyl alcohol); Control temperature gradient; Modify aqueous phase composition Use solvent mixtures with different volatilities; Implement controlled evaporation rates
Incomplete Release Excessive polymer molecular weight; Drug-polymer interactions; Poor degradation Incorporate porosigens; Adjust L:G ratio; Blend different molecular weight polymers Optimize polymer selection; Include hydrophilic additives; Control internal phase morphology
Scale-Up Considerations

The transition from laboratory-scale to industrial production requires careful attention to critical process parameters that may change with equipment dimensions and volumes. During scale-up, maintaining consistent shear conditions during emulsion formation becomes challenging, necessitating potential adjustment of homogenization speeds and times. The solvent evaporation rate, which depends on surface-to-volume ratio, typically decreases at larger scales, potentially requiring extended process times or modified temperature profiles.

Implementing quality by design (QbD) principles with defined critical material attributes (CMAs) and critical process parameters (CPPs) enhances robustness during technology transfer. Key CPPs include homogenization speed and time, phase temperatures, solvent evaporation rate, and stirring conditions during hardening [4]. These parameters should be systematically evaluated through designed experiments to establish appropriate design spaces that ensure consistent product quality across scales.

Conclusion

The oil-in-water emulsion solvent evaporation method combined with disodium pamoate salt formation represents a powerful formulation strategy for developing sustained-release drug delivery systems. This approach effectively addresses the challenge of encapsulating hydrophilic compounds by creating hydrophobic ion pairs that significantly reduce aqueous solubility, thereby enhancing encapsulation efficiency and prolonging drug release. The successful application of this technology to multiple therapeutic categories, including antipsychotics and Alzheimer's medications, demonstrates its versatility and clinical relevance.

The critical formulation parameters identified in these application notes—including polymer characteristics, drug-pamoate stoichiometry, emulsion stabilization, and processing conditions—provide a systematic framework for development scientists. Through careful optimization of these parameters, it is possible to achieve target product profiles with customized release kinetics spanning from days to months. The comprehensive characterization methods outlined ensure thorough understanding of critical quality attributes and their relationship to in vivo performance.

Future advancements in this field will likely focus on refined control over release kinetics through novel polymer architectures, combination therapies enabled by co-encapsulation approaches, and enhanced scalability through continuous manufacturing processes. The continued evolution of this technology holds significant promise for addressing unmet needs in long-acting drug delivery, particularly for chronic conditions requiring prolonged medication.

References

Application Notes and Protocols: Enhancing Drug Loading in Hydrophobic Carriers via Disodium Pamoate-Mediated Hydrophobic Ion Pairing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophobic Ion Pairing (HIP) and Disodium Pamoate

Hydrophobic Ion Pairing (HIP) has emerged as a powerful formulation strategy for enhancing the encapsulation efficiency of hydrophilic drugs into hydrophobic carriers, addressing a significant challenge in pharmaceutical development. This technique enables the conversion of charged hydrophilic molecules into hydrophobic complexes through ionic interaction with oppositely-charged counterions containing hydrophobic moieties [1]. The resulting uncharged complexes exhibit reduced water solubility and can be efficiently encapsulated into nanocarriers using standard techniques developed for poorly-water-soluble therapeutics [1].

Disodium pamoate (also known as pamoic acid) serves as an effective counterion for HIP applications, particularly for cationic drugs. Its molecular structure features extended aromatic systems that provide substantial hydrophobic character, enabling effective masking of drug hydrophilicity and facilitating integration into hydrophobic delivery systems. The dual anionic groups present in disodium pamoate allow for ionic interaction with positively charged drug molecules, forming stable, water-insoluble complexes [2] [3]. This application note provides detailed protocols and case examples for implementing disodium pamoate-mediated HIP to enhance drug loading in hydrophobic carriers.

Scientific Background and Mechanism of Action

Theoretical Foundations of Hydrophobic Ion Pairing

The HIP technique fundamentally modifies the solubility profile of charged hydrophilic molecules through electrostatic interactions with amphiphilic counterions. This process involves two primary mechanisms that enhance overall hydrophobicity:

  • Charge neutralization: The ionic charges on the hydrophilic drug molecule are masked through association with oppositely-charged groups on the counterion, significantly reducing solubility in polar solvents like water [1]
  • Hydrophobic shielding: The hydrophobic domains (aliphatic tails or aromatic rings) of the counterion create a molecular coating that excludes water molecules from the drug's surface area [1]

The thermodynamic driving forces for HIP complex formation include the entropy gain from released counterions and water molecules, alongside the enthalpy contribution from newly formed electrostatic interactions in a low-dielectric environment [1]. The dielectric constant of the resulting complex core is significantly lower than that of water (ε = 80), which magnifies the strength of electrostatic attractions and stabilizes the paired complex [1].

Molecular Characteristics of Disodium Pamoate

Disodium pamoate possesses several structural advantages that make it particularly effective for HIP applications:

  • Extended conjugated aromatic system: Provides substantial hydrophobic surface area for intermolecular interactions
  • Dianionic character: Enables pairing with multiple cationic sites on drug molecules
  • Rigid molecular framework: Promotes crystal lattice formation and enhances complex stability
  • Pharmaceutical acceptability: Established history of use in approved formulations

The steric arrangement of disodium pamoate facilitates effective shielding of drug hydrophilicity while contributing minimal molecular weight per charge center, optimizing the mass efficiency of the pairing process.

hip_mechanism cluster_before Before HIP Complexation cluster_after After HIP Complexation hydrophilic_drug Hydrophilic Drug (Charged, Water-Soluble) aqueous_environment Aqueous Environment (High Dielectric Constant) hydrophilic_drug->aqueous_environment High Solubility before_to_after HIP Complexation Process disodium_pamoate Disodium Pamoate (Hydrophobic Counterion) hip_complex HIP Complex (Uncharged, Water-Insoluble) disodium_pamoate->hip_complex Ionic Interaction hydrophobic_carrier Hydrophobic Carrier (e.g., PLGA, Lipid Nanoparticles) hip_complex->hydrophobic_carrier High Compatibility & Loading

Figure 1: Mechanism of Hydrophobic Ion Pairing (HIP) Using Disodium Pamoate

Case Studies and Experimental Evidence

Nor-LAAM Loaded PLGA Microparticles

A compelling demonstration of disodium pamoate's effectiveness comes from research on nor-Levo-α-acetylmethadol (nor-LAAM) formulation for treating opioid use disorder [2]. The hydrochloride salt of nor-LAAM exhibited high water solubility, making direct encapsulation into PLGA microparticles challenging and resulting in suboptimal drug loading and release profiles [2].

Researchers implemented HIP methodology using disodium pamoate as the counterion, which dramatically improved formulation outcomes:

  • Complex formation: Addition of disodium pamoate to nor-LAAM.HCl solution immediately generated a water-insoluble precipitate, confirming successful HIP complex formation [2]
  • Drug loading enhancement: The lead formulation (F4) achieved an impressive 11 wt.% drug loading – a substantial improvement over non-HIP approaches [2]
  • Release profile optimization: The pamoate-based formulation exhibited minimal initial burst release and maintained sustained drug release over four weeks [2]
  • In vivo performance: A single subcutaneous injection of nor-LAAM-loaded PLGA microparticles provided detectable plasma levels for at least 15 days in rabbit models [2]
Cinnarizine Nanoparticles via Flash NanoPrecipitation

Additional evidence for disodium pamoate's effectiveness comes from nanoparticle formation studies with cinnarizine, an antihistamine with poor aqueous solubility [3]. Using Flash NanoPrecipitation (FNP) technology, researchers demonstrated that in situ hydrophobic salt formation with pamoic acid enabled successful nanoparticle production where the pure API could not be effectively encapsulated [3].

Table 1: Summary of HIP Case Studies with Disodium Pamoate

Drug Therapeutic Category Carrier System Key Results Reference
Nor-LAAM Opioid use disorder PLGA microparticles 11 wt.% drug loading; sustained release over 4 weeks; reduced initial burst [2]
Cinnarizine Antihistamine PLA-PEG nanoparticles Successful NC formation; modulated crystallinity; enhanced stability [3]
Clozapine Antipsychotic PLA-PEG nanoparticles Enabled nanoparticle formation; controlled release profile [3]
Comparative Performance of Counterions

Research has demonstrated that counterion selection critically influences HIP complex properties and subsequent formulation performance. In the nor-LAAM study, disodium pamoate outperformed other counterions including oleic acid and sodium docusate in terms of drug loading and release profile [2]. The superior performance of disodium pamoate is attributed to its rigid aromatic structure, which provides greater hydrophobic shielding and complex stability compared to aliphatic counterions.

Detailed Experimental Protocols

HIP Complex Formation and Characterization
Protocol 4.1.1: Preparation of Drug-Disodium Pamoate Complex

Materials:

  • Drug compound (as water-soluble salt, e.g., hydrochloride)
  • Disodium pamoate monohydrate
  • Deionized water
  • Organic solvent appropriate for drug (methanol, ethanol, or acetonitrile)
  • Freeze dryer

Procedure:

  • Prepare separate solutions of the drug salt and disodium pamoate in deionized water (typical concentration range: 1-10 mg/mL)
  • Slowly add the disodium pamoate solution to the drug solution under continuous stirring at 300 rpm
  • Observe immediate precipitate formation indicating complex formation
  • Continue stirring for 30-60 minutes to ensure complete reaction
  • Collect the precipitate by centrifugation at 3000 rpm for 15 minutes
  • Wash the complex with cold deionized water to remove unreacted species
  • Lyophilize the washed complex to obtain dry powder for characterization and further processing

Critical Parameters:

  • Maintain pH control to ensure ionization of both species
  • Optimize stoichiometric ratio based on drug charge characteristics
  • Control addition rate to promote formation of easily processable precipitate
Protocol 4.1.2: Determination of Optimal Stoichiometry
  • Prepare a constant concentration of drug solution (e.g., 5 mg/mL)
  • Prepare disodium pamoate solutions at varying molar equivalents (0.5, 1.0, 1.5, 2.0 relative to drug charges)
  • Combine solutions and quantify precipitate formation by turbidimetry or gravimetric analysis
  • Determine the ratio yielding maximum complex formation
  • Verify complete complex formation by analyzing supernatant for uncomplexed drug (HPLC/UV-Vis)
Encapsulation Methods
Protocol 4.2.1: PLGA Microparticle Preparation via Emulsion-Solvent Evaporation

Materials:

  • Drug-pamoate HIP complex
  • PLGA polymer (various molecular weights, LA:GA ratios)
  • Dichloromethane (DCM) or ethyl acetate
  • Polyvinyl alcohol (PVA) solution (1-3% w/v)
  • Homogenizer (e.g., Silverson High Shear mixer)
  • Vacuum evaporation system

Procedure:

  • Dissolve the HIP complex and PLGA polymer in DCM (typical polymer concentration: 5-10% w/v)
  • Add the organic phase to aqueous PVA solution under homogenization at 7000 rpm for 2 minutes
  • Form a stable oil-in-water emulsion
  • Transfer the emulsion to a larger volume of dilute PVA solution (0.3% w/v) under continuous stirring at 700 rpm
  • Allow solvent evaporation for 2+ hours with continuous stirring
  • Transfer to vacuum chamber for complete DCM removal
  • Collect microparticles by filtration through a 40-μm cell strainer
  • Wash with deionized water (3 cycles) by centrifugation at 500 rpm for 10 minutes
  • Resuspend in ultrapure water for immediate use or lyophilize for storage [2]

Critical Parameters:

  • HIP complex to polymer ratio (typically 20-40% target drug loading)
  • Homogenization speed and time control particle size distribution
  • Solvent removal rate affects particle morphology and drug distribution
Protocol 4.2.2: Flash NanoPrecipitation for Nanoparticle Formation

Materials:

  • HIP complex
  • Stabilizing block copolymer (e.g., PLA-b-PEG)
  • Water-miscible organic solvent (THF, acetone, DMSO)
  • Confined Impinging Jet (CIJ) mixer or multi-inlet vortex mixer
  • Aqueous receiving solution

Procedure:

  • Dissolve HIP complex and stabilizer in water-miscible organic solvent
  • Rapidly mix with aqueous stream using CIJ mixer (mixing time < 100 ms)
  • Immediate nanoprecipitation occurs due to supersaturation
  • Remove organic solvent by vacuum evaporation or dialysis
  • Concentrate nanoparticles by tangential flow filtration if needed
  • Lyophilize with appropriate cryoprotectant for long-term storage [3]

Critical Parameters:

  • Supersaturation ratio controls nucleation rate and particle size
  • Stabilizer selection and concentration prevents aggregation
  • Mixing intensity determines ultimate particle size distribution

encapsulation_workflow cluster_hip HIP Complex Preparation cluster_encapsulation Encapsulation Process Options step1 Dissolve Drug Salt in Aqueous Solution step2 Dissolve Disodium Pamoate in Aqueous Solution step1->step2 step3 Combine Solutions with Continuous Stirring step2->step3 step4 Collect Precipitate by Centrifugation step3->step4 step5 Wash & Lyophilize HIP Complex step4->step5 option1 Emulsion-Solvent Evaporation Method step5->option1 Dry HIP Complex Powder option2 Flash NanoPrecipitation Method step5->option2 Dry HIP Complex Powder process1a Dissolve HIP Complex & Polymer in Organic Solvent option1->process1a process2a Dissolve HIP Complex & Stabilizer in THF option2->process2a process1b Emulsify in Aqueous PVA Solution process1a->process1b process1c Solvent Evaporation & Particle Harvesting process1b->process1c final_product Final Product: Drug-Loaded Particles process1c->final_product process2b Rapid Mixing with Aqueous Solution process2a->process2b process2c Solvent Removal & Concentration process2b->process2c process2c->final_product

Figure 2: Experimental Workflow for HIP Complex Preparation and Encapsulation

Analytical Methods for Characterization

Complex Formation Efficiency

FTIR Spectroscopy: Confirm ionic bond formation through shift in characteristic absorption bands (carboxylate stretching ~1550-1650 cm⁻¹)

¹H NMR: Monitor chemical shift changes indicating ionic interaction and determine complex stoichiometry

Elemental Analysis: Quantitatively determine complex composition and verify stoichiometry

UV-Vis Spectroscopy: Measure uncomplexed drug in supernatant to calculate complexation efficiency

Physical Characterization of HIP Complex

Thermal Analysis (DSC):

  • Determine glass transition temperature (Tg) and melting point (Tm)
  • Assess amorphous/crystalline nature of complex
  • Detect possible polymorphic transformations

X-Ray Powder Diffraction (XRPD):

  • Quantify crystallinity degree of HIP complex
  • Identify crystal structure modifications
  • Monitor physical stability during storage

Solubility Determination:

  • Measure equilibrium solubility in aqueous and organic solvents
  • Calculate partition coefficients (log P)
  • Correlate solubility parameters with encapsulation efficiency
Nanoparticle/Microparticle Characterization

Table 2: Essential Characterization Techniques for HIP-Containing Formulations

Parameter Analytical Method Acceptance Criteria Significance
Particle Size & Distribution Dynamic Light Scattering (DLS), Laser Diffraction PDI < 0.3 for nanoparticles; Span < 2 for microparticles Influences release rate, injectability, and stability
Surface Morphology Scanning Electron Microscopy (SEM) Smooth surface, spherical morphology Affects release kinetics and polymer degradation
Drug Loading HPLC after extraction >85% of theoretical loading Determines dosage form efficacy and dosing frequency
Encapsulation Efficiency HPLC of supernatant Typically >90% Impacts process efficiency and cost-effectiveness
In Vitro Release Dialysis in sink conditions Sustained release profile matching target duration Predicts in vivo performance and dosing interval

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Incomplete Complex Formation:

  • Symptoms: Poor precipitation yield, high drug content in supernatant
  • Solutions: Adjust pH to ensure proper ionization; optimize charge ratio; control addition rate; consider alternative solvent systems

Low Drug Loading in Final Formulation:

  • Symptoms: Actual loading significantly below theoretical values
  • Solutions: Increase HIP complex to polymer ratio; optimize encapsulation method; modify polymer molecular weight or composition

Rapid Drug Release (Burst Effect):

  • Symptoms: >40% release within first 24 hours
  • Solutions: Enhance HIP complex hydrophobicity; increase polymer molecular weight; add secondary coating; optimize particle size

Particle Aggregation:

  • Symptoms: Size growth during storage, poor redispersibility
  • Solutions: Optimize stabilizer concentration; implement lyoprotectants for lyophilization; control residual solvent content
Process Optimization Considerations

HIP Complex Formation:

  • Solvent selection impacts complex morphology and handling properties
  • Temperature control during precipitation affects crystal habit and size distribution
  • Aging time influences crystal maturation and physical stability

Encapsulation Process:

  • Polymer selection (PLGA composition, molecular weight) controls release kinetics and degradation profile
  • Aqueous phase composition (surfactant type, concentration) determines emulsion stability and final particle size
  • Solvent removal rate affects particle porosity and drug distribution

Regulatory and Formulation Considerations

Regulatory Status of Disodium Pamoate

Disodium pamoate enjoys established regulatory acceptance as a pharmaceutical excipient with documented use in approved products. The HIP approach using disodium pamoate offers significant regulatory advantages over prodrug strategies because it does not create new molecular entities requiring full FDA approval [1] [3]. The ionic interactions formed during HIP complexation are generally recognized as reversible modifications that regenerate the original API upon release in biological environments.

Formulation Compatibility

Disodium pamoate-based HIP complexes demonstrate excellent compatibility with various biodegradable polymers commonly used in sustained-release formulations:

  • PLGA/PLA systems: Excellent compatibility due to hydrophobic interactions
  • Lipid-based carriers: Enhanced integration into solid lipid nanoparticles and nanostructured lipid carriers
  • Polymeric micelles: Effective incorporation into hydrophobic cores of amphiphilic block copolymers
Stability Considerations

Chemical Stability:

  • HIP complexes generally exhibit enhanced stability against hydrolysis and oxidation
  • Conduct accelerated stability studies (40°C/75% RH) for 3-6 months
  • Monitor for drug degradation and complex dissociation

Physical Stability:

  • Characterize polymorphic stability under stress conditions
  • Assess hygroscopicity and moisture-induced plasticity
  • Evaluate mechanical properties for processing compatibility

Conclusion and Future Perspectives

Hydrophobic Ion Pairing with disodium pamoate represents a versatile formulation strategy for enhancing the encapsulation of hydrophilic drugs into hydrophobic carriers. The technique provides substantial improvements in drug loading capacity, encapsulation efficiency, and release profile control, addressing fundamental challenges in sustained-release formulation development.

The experimental protocols outlined in this application note provide robust methods for implementing disodium pamoate-mediated HIP in various drug delivery systems. The case studies demonstrate that this approach enables the transformation of challenging hydrophilic compounds into viable candidates for long-acting injectable formulations, potentially expanding the range of therapeutics amenable to sustained-release delivery.

Future developments in this field may include:

  • Computational prediction of optimal counterion selection based on drug molecular properties
  • High-throughput screening methods for rapid optimization of HIP conditions
  • Combination approaches integrating HIP with other formulation strategies
  • Expanded applications in emerging therapeutic areas requiring long-acting delivery

When implementing these protocols, researchers should consider the specific physicochemical properties of their drug candidates and adapt the general principles accordingly. With proper optimization, disodium pamoate-mediated HIP can significantly enhance the development of effective sustained-release formulations for hydrophilic drug molecules.

References

Disodium Pamoate Monohydrate: Application Notes and Data Compendium

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Disodium pamoate monohydrate is a salt commonly utilized in pharmaceutical development, particularly in formulating long-acting injectable (LAI) depot preparations [1] [2].

Basic Chemical Information

The table below summarizes the fundamental chemical identifiers for this compound:

Property Specification
CAS Number 71607-30-2 [3] [4]
UNII ZL7OV5621O [3]
Molecular Formula C₂₃H₁₆Na₂O₇ [3] [4]
Molecular Weight 450.3 g/mol [3]
IUPAC Name disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [3]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [3]
Physicochemical Properties

The calculated physicochemical properties are valuable for pre-formulation assessments:

Descriptor Value
Hydrogen Bond Donor Count 3 [3]
Hydrogen Bond Acceptor Count 7 [3]
Rotatable Bond Count 4 [3]
Topological Polar Surface Area (TPSA) 122 Ų [3]
Heavy Atom Count 32 [3]
Complexity 569 [3]

Pharmaceutical Applications and Rationale

Disodium pamoate is not typically a therapeutic agent itself but is a critical pharmaceutical salt former used to modify the properties of active pharmaceutical ingredients (APIs), especially for LAIs [2].

Role in Long-Acting Injectable Formulations

The pamoate anion forms low-solubility salts with certain basic drug molecules. This low solubility is the fundamental principle behind sustained-release depot injections [2]. When the salt is administered as a crystalline suspension via intramuscular or subcutaneous injection, it creates a depot at the injection site. The active drug is then slowly released as the salt dissolves in the tissue fluid, providing sustained drug release over weeks [2].

Example Formulations

The following examples illustrate the practical application of pamoate salts in marketed medicines:

  • Olanzapine Pamoate Monohydrate: This is the active ingredient in Zyprexa Relprevv, a long-acting injectable antipsychotic used for the treatment of schizophrenia. The formulation is designed for intramuscular injection, with dosing intervals of 2 to 4 weeks [5].
  • Other Neuroleptic Salts: A patent also claims the formation of pamoate salts with other CNS drugs, including donepezil (for Alzheimer's disease), rivastigmine, and memantine, indicating a broader applicability in developing sustained-release neurological therapies [1].

Experimental Workflow for Salt Formation and Evaluation

The following diagram outlines the general workflow for developing a pamoate salt-based long-acting injectable, synthesized from the general principles of LAI development [2]:

G Start Start: API and Counterion Selection A Salt Synthesis (Precipitation Reaction) Start->A  Target: Low  Solubility Salt B Solid-State Characterization (PXRD, DSC, TGA) A->B  Confirm Identity,  Polymorph, Hydrate C Solubility and Dissolution Testing B->C  Ensure Sustained  Release Profile D Formulation Development (Sterile Suspension) C->D  Excipient  Screening E In Vitro Release Testing (IVRT) D->E  Quality Control  and IVIVC F Animal PK/PD Studies E->F  Predict In Vivo  Performance G Scale-Up and GMP Manufacturing F->G  Process Optimization End Clinical Batch G->End  Final Product

Key Considerations for Protocol Development

While a direct synthesis protocol for the disodium pamoate salt itself is not provided, the following insights can guide experimental design:

Analytical Techniques for Characterization

A comprehensive characterization of the synthesized salt is crucial. The following table lists recommended techniques:

Technique Information Obtained
Chromatography (HPLC/UPLC) Chemical purity and assay of the final salt [3].
Spectroscopy (NMR, IR) Structural confirmation and salt stoichiometry.
Powder X-Ray Diffraction (PXRD) Solid-state structure, crystallinity, and polymorph identification.
Thermal Analysis (DSC, TGA) Melting point, thermal stability, and confirmation of hydrate form (water loss) [3].
Particle Size Analysis Critical for suspension properties and dissolution rate [2].
Critical Process Parameters

Based on a related patent for olanzapine pamoate, the salt formation process is sensitive to several factors [6]:

  • Solvent System: The choice of solvent and anti-solvent for precipitation is critical for obtaining the desired crystalline form.
  • pH: The pH of the reaction mixture must be carefully controlled to ensure complete salt formation and precipitation.
  • Temperature and Mixing: These parameters directly influence crystal habit, particle size distribution, and filtration efficiency.
  • Drying Conditions: For a monohydrate, drying temperature and vacuum must be controlled to avoid dehydration.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of Galantamine Pamoate Loaded PLGA Microspheres

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Alzheimer's disease (AD) represents a significant global health challenge, with current statistics indicating that approximately 37 million people worldwide suffer from dementia, most cases being attributed to AD, and this number is projected to rise to 500 million by 2030 [1]. Galantamine, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, has emerged as one of the most valuable pharmacological interventions for mild to moderate Alzheimer's disease due to its dual mechanism of action [2] [3]. However, the conventional oral formulations of galantamine (as the hydrobromide salt) present significant clinical limitations, including poor patient compliance resulting from gastrointestinal side effects (nausea, vomiting, diarrhea) and the high risk of toxic effects associated with sharp plasma concentration peaks following administration [1] [4]. These challenges are particularly problematic in elderly populations with compromised memory function who may struggle with complex dosing regimens.

To address these limitations, we have developed a sustained-release microsphere formulation of galantamine pamoate using biodegradable poly(lactide-co-glycolide) (PLGA) polymers. This advanced drug delivery system is designed to maintain stable plasma concentrations for approximately 2-4 weeks following a single administration, thereby significantly reducing dosing frequency, minimizing side effects associated with peak-trough fluctuations, and potentially improving therapeutic outcomes through enhanced compliance [1] [4]. The conversion of galantamine to its pamoate salt form substantially increases the hydrophobicity of the drug, enabling higher loading capacity within the polymeric matrix and facilitating the extended release profile essential for long-term management of chronic neurodegenerative conditions [1].

Materials and Equipment

Chemical Reagents

Table 1: Required chemical reagents and materials

Material Specification/Source Purpose
Galantamine hydrobromide Pharmaceutical grade (purity ≥99.7%), Suzhou My Land Pharm Active pharmaceutical ingredient
Pamoic acid disodium salt monohydrate TCI Shanghai Dev. Co., Ltd Counterion for salt formation
PLGA Lactide:glycolide (75:25), Mw 15 kDa, Shandong Institute of Medical Instruments Polymer matrix
Poly(vinyl alcohol) (PVA) PVA-1788, Jiangxi Alpha Hi-Tech Pharmaceutical Co. Emulsion stabilizer
Dichloromethane (DCM) Analytical grade, Merck Organic solvent
Benzyl Alcohol (BnOH) Analytical grade, Merck Co-solvent
Methanol HPLC grade, Merck Mobile phase/analysis
Triethylamine buffer 0.05 mol/L, pH 6.0 HPLC mobile phase
All other reagents Analytical grade, Sinopharm Chemicals Reagent Company Various
Equipment and Instrumentation

Table 2: Required equipment and analytical instruments

Equipment Specification/Source Application
HPLC system Agilent 1260 with UV detector Purity analysis, drug release
FT-NMR spectrometer Varian AS 400 (400.13 MHz) Structural confirmation
Differential scanning calorimeter DSC-200F3, Netzsch Thermal analysis
X-ray powder diffractometer Empyrean, Panalytical Crystallinity studies
Mechanical stirrer IKA or equivalent with adjustable rpm Emulsion formation
Centrifuge Beckman Coulter or equivalent Separation processes
Lyophilizer Labconco or equivalent Drying of microspheres
Laser particle size analyzer Malvern Mastersizer or equivalent Size distribution

Preparation Protocols

Synthesis and Characterization of Galantamine Pamoate (GLT-PM)

Experimental Principle: The poor solubility of galantamine hydrobromide (5.17 mg/ml at 25°C) significantly limits the drug loading capacity in microsphere formulations. To overcome this limitation, galantamine is converted to its pamoate salt form through an ion-pair complexation reaction with pamoic acid, which dramatically reduces aqueous solubility and enhances compatibility with the organic polymer phase [1] [4].

Step-by-Step Procedure:

  • Solution Preparation: Dissolve pamoic acid disodium salt monohydrate (5.0 g, 10.9 mmol) in 500 ml deionized water. In a separate container, dissolve galantamine hydrobromide (6.7 g, 18.1 mmol) in 500 ml deionized water.
  • Precipitation Reaction: Slowly add the galantamine hydrobromide solution to the pamoic acid solution with constant mechanical stirring at room temperature. Continue stirring for 2 hours to ensure complete reaction and precipitation.
  • Isolation: Collect the precipitated galantamine pamoate by vacuum filtration using a Buchner funnel with appropriate filter paper (Whatman No. 1 or equivalent).
  • Washing: Wash the collected precipitate three times with cold deionized water (4-8°C, 200 ml each wash) to remove residual reactants and byproducts.
  • Drying: Transfer the washed product to a vacuum oven and dry at 40°C under reduced pressure until constant weight is achieved (typically 12-24 hours). The final product should be a light yellow powder [1].

Quality Control Assessment:

  • Determine purity by HPLC using a reverse-phase C18 column (Zorbax Eclipse SB-C18, 4.6 × 250 mm, 5μm) with mobile phase consisting of methanol/0.05 mol/L triethylamine buffer (25:75, v/v, pH adjusted to 6.0 with phosphoric acid). Use a flow rate of 1.0 ml/min and detection wavelength of 289 nm [1].
  • Confirm chemical structure by ( ^1H ) NMR spectroscopy in DMSO-D6.
  • Characterize thermal properties by differential scanning calorimetry (heating rate: 5°C/min from 25°C to 400°C under nitrogen atmosphere).
  • Analyze crystallinity by powder X-ray diffraction (CuKα radiation, scanning speed: 2°/min).

The following workflow diagram illustrates the complete preparation process of galantamine pamoate microspheres:

G cluster_QC Characterization Methods Start Start Preparation SaltFormation Galantamine Pamoate Synthesis Start->SaltFormation OrganicPhase Prepare Organic Phase: PLGA + GLT-PM in DCM/BnOH SaltFormation->OrganicPhase AqueousPhase Prepare Aqueous Phase: PVA Solution OrganicPhase->AqueousPhase Emulsification Form O/W Emulsion (High-Speed Homogenization) AqueousPhase->Emulsification SolventEvap Solvent Evaporation (Stirring 3-4 hours) Emulsification->SolventEvap Harvest Harvest Microspheres (Centrifugation + Washing) SolventEvap->Harvest Drying Lyophilization Harvest->Drying Characterization Quality Control & Characterization Drying->Characterization End Final Product Characterization->End QC1 Morphology (SEM) Characterization->QC1 QC2 Particle Size Analysis QC3 Drug Loading & EE QC4 In Vitro Release

Preparation of GLT-PM Loaded PLGA Microspheres

Experimental Principle: The oil-in-water (O/W) emulsion solvent evaporation method is employed to encapsulate galantamine pamoate within PLGA microspheres. This technique involves forming an emulsion of the polymer-drug organic solution in an aqueous continuous phase, followed by extraction and evaporation of the organic solvent, resulting in the formation of solid polymeric microspheres with controlled release characteristics [1] [4].

Step-by-Step Procedure:

  • Organic Phase Preparation: Accurately weigh PLGA (15 kDa, lactide:glycolide 75:25) and GLT-PM in a ratio to achieve the target drug loading (typically 25-30%). Dissolve in 4 ml of mixed organic solvent (DCM:BnOH, 4:1 v/v) by gentle agitation until a clear, homogeneous solution is obtained.
  • Aqueous Phase Preparation: Dissolve PVA-1788 (1-2% w/v) in deionized water with heating and stirring to form a clear solution. Allow to cool to room temperature before use.
  • Emulsion Formation: Slowly add the organic phase to the aqueous phase (typically 100-200 ml) while homogenizing at 8000-12000 rpm for 5-10 minutes using a high-speed homogenizer to form a stable O/W emulsion.
  • Solvent Evaporation: Transfer the emulsion to a larger volume of aqueous PVA solution (0.1-0.5% w/v) and stir continuously at 400-600 rpm for 3-4 hours at room temperature to allow complete evaporation and extraction of the organic solvents.
  • Microsphere Harvesting: Collect the formed microspheres by centrifugation at 3000-5000 rpm for 5 minutes. Wash three times with deionized water to remove residual PVA and unencapsulated drug.
  • Drying: Resuspend the washed microspheres in a minimal volume of water and freeze-dry for 24-48 hours to obtain free-flowing powder. Store in sealed containers at 2-8°C until further use [1].

Critical Process Parameters:

  • Organic to aqueous phase ratio: 1:25 to 1:50
  • Homogenization speed and time: 8000-12000 rpm for 5-10 min
  • Polymer concentration: 10-20% w/v in organic phase
  • Drug-to-polymer ratio: 1:3 to 1:2
  • Solvent removal stirring rate: 400-600 rpm

Characterization Methods

Physicochemical Characterization

Morphological Analysis:

  • Scanning Electron Microscopy (SEM): Prepare samples by sprinkling dry microspheres on double-sided adhesive tape mounted on aluminum stubs. Sputter-coat with gold-palladium alloy under argon atmosphere and examine at accelerating voltages of 5-15 kV. Optimal microspheres should display spherical morphology with smooth surfaces and minimal porosity or deformities [1].

Particle Size Distribution:

  • Laser Light Scattering: Disperse a small amount of microspheres (approximately 10 mg) in distilled water containing 0.1% Tween 80 to prevent aggregation. Analyze using a Malvern Mastersizer or equivalent instrument. The optimized formulation should exhibit a mean particle size of 75.23 ± 1.79 μm with narrow polydispersity index [1].

Drug Loading and Encapsulation Efficiency:

  • Accurately weigh 10 mg of microspheres and dissolve in 10 ml of DMSO with gentle shaking. Dilute appropriately with mobile phase and analyze by HPLC against standard solutions of known concentration.
  • Calculate using the following equations:
    • Drug Loading (%) = (Weight of drug in microspheres / Weight of microspheres) × 100
    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) × 100
  • Target values: Drug loading ≈ 28.01 ± 0.81%, Encapsulation efficiency ≈ 87.12 ± 2.71% [1].

Table 3: Quality attributes and target specifications for GLT-PM-MS

Parameter Analytical Method Target Specification
Appearance Visual examination White to off-white free-flowing powder
Particle size distribution Laser diffraction D50: 70-80 μm, Span < 1.5
Mean particle size Laser diffraction 75.23 ± 1.79 μm
Drug loading HPLC 28.01 ± 0.81%
Encapsulation efficiency HPLC ≥85%
Morphology SEM Spherical, smooth surface
In vitro release (24 days) USP Apparatus 2 ~80% cumulative release
In Vitro Release Profiling

Experimental Principle: The drug release profile from PLGA microspheres is evaluated using a dissolution apparatus under sink conditions to predict in vivo performance and ensure the formulation provides sustained release over the intended duration (2-4 weeks) [1].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh microspheres equivalent to 10 mg of galantamine and place in dissolution vessels.
  • Dissolution Medium: Use phosphate buffer (pH 7.4) with 0.5% w/v Tween 80 to maintain sink conditions.
  • Dissolution Conditions: Employ USP Apparatus 2 (paddle method) with a rotation speed of 100 rpm maintained at 37 ± 0.5°C.
  • Sampling Time Points: Withdraw aliquots (1 ml) at predetermined time intervals (1, 3, 6, 12, 24 hours, then daily up to 24 days), replacing with fresh pre-warmed medium after each sampling to maintain constant volume.
  • Sample Analysis: Filter withdrawn samples through 0.45 μm membrane filters, dilute appropriately with mobile phase, and analyze by HPLC.
  • Data Interpretation: Plot cumulative drug release versus time to generate release profiles. The optimized formulation should demonstrate sustained release over approximately 24 days with minimal initial burst effect [1].

The following diagram illustrates the drug release mechanism from PLGA microspheres:

G Start Hydrated Microsphere Stage1 Stage 1: Surface Hydration & Initial Burst Release Start->Stage1 Stage2 Stage 2: Polymer Swelling & Drug Diffusion Stage1->Stage2 Stage3 Stage 3: Polymer Erosion & Sustained Release Stage2->Stage3 Stage4 Stage 4: Matrix Breakdown & Final Release Stage3->Stage4 End Complete Drug Release & Polymer Degradation Stage4->End BurstRelease Burst Release: Surface-associated Drug BurstRelease->Stage1 Diffusion Diffusion-Controlled Release: Through Hydrated Polymer Diffusion->Stage2 Erosion Erosion-Controlled Release: Polymer Chain Cleavage Erosion->Stage3

Table 4: Expected in vitro release profile for GLT-PM-MS

Time Point Cumulative Release (%) Release Phase Characterization
1 hour 5-15% Initial burst release
24 hours 20-35% First phase release
7 days 45-60% Linear release phase
14 days 65-75% Sustained release phase
24 days 80-90% Late release phase

Stability Assessment Protocol

Experimental Principle: Stability studies are conducted to evaluate the physical and chemical integrity of the microsphere formulation under various storage conditions, providing data to establish shelf life and appropriate storage recommendations [1].

Step-by-Step Procedure:

  • Study Design: Package finished microspheres in sealed glass vials with rubber stoppers and aluminum seals. Store under the following conditions:
    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months
    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months
  • Sampling Time Points: Withdraw samples at 0, 1, 3, 6, 9, and 12 months for long-term conditions; 0, 3, and 6 months for intermediate and accelerated conditions.
  • Stability-Indicating Parameters: Evaluate appearance, drug content, related substances, moisture content, in vitro release profile, and particle size distribution at each time point.
  • Acceptance Criteria: The formulation should retain ≥90% of initial drug content, maintain similar release profile (f2 similarity factor ≥50), and show no significant changes in physical characteristics throughout the study period [1].

Troubleshooting and Technical Notes

Common Issues and Solutions:

  • Problem: Low encapsulation efficiency

    • Possible Cause: Rapid diffusion of drug to external phase during emulsion formation
    • Solution: Increase polymer concentration, reduce homogenization speed, or use more hydrophobic drug salt form
  • Problem: Excessive initial burst release

    • Possible Cause: Drug particles on or near microsphere surface
    • Solution: Optimize drying process, increase polymer molecular weight, or incorporate additional coating step
  • Problem: Aggregation of microspheres

    • Possible Cause: Inadequate stabilization during preparation or drying
    • Solution: Optimize PVA concentration, include cryoprotectant before lyophilization
  • Problem: Incomplete drug release

    • Possible Cause: Drug-polymer interaction or poor degradation
    • Solution: Adjust lactide:glycolide ratio in PLGA, incorporate pore-forming agents

Technical Notes:

  • The selection of PLGA with molecular weight 15 kDa and lactide:glycolide ratio of 75:25 is critical for achieving the desired 2-4 week release profile [1].
  • The mixed solvent system (DCM:BnOH, 4:1) significantly improves drug solubility in the organic phase, contributing to higher loading capacity [1].
  • The optimized formulation has demonstrated sustained release for approximately 24 days in vitro, with stable plasma drug concentration maintained for 17 days in rat pharmacokinetic studies [1].

References

disodium pamoate complexation efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is hydrophobic ion pairing (HIP) and why is disodium pamoate used? Hydrophobic ion pairing (HIP) is a technique to modulate the solubility of charged, hydrophilic drugs by complexing them with an oppositely-charged, hydrophobic counterion [1]. This converts the drug into a water-insoluble, uncharged complex that can be more efficiently encapsulated into hydrophobic nanocarriers like PLGA nanoparticles [1]. Disodium pamoate is a commonly used anionic counterion, particularly effective for complexing with cationic drug molecules [2] [3].

  • What makes disodium pamoate a particularly effective counterion? Recent studies highlight its high complexation efficiency (CE). For instance, with Ciprofloxacin, disodium pamoate achieved a CE of over 90% at a 1:0.5 molar ratio (drug:counterion) [2]. In another study with Moxifloxacin, it showed an ion-pairing efficiency greater than 95% [3]. The resulting complex also tends to form an amorphous solid, which can be beneficial for dissolution and encapsulation [2].

  • How does HIP with disodium pamoate improve drug encapsulation? HIP dramatically increases the apparent hydrophobicity (Log P) of a drug. While one study found a ciprofloxacin-oleate complex had the highest Log P increase, the ciprofloxacin-pamoate complex provided the highest encapsulation efficiency (EE) in PLGA nanoparticles—63.02% compared to just 17.21% for the unmodified drug [2]. This demonstrates that high complexation efficiency and amorphous nature can be more critical than extreme lipophilicity for successful encapsulation.

  • What factors should I optimize for efficient complexation? You should systematically optimize several key parameters [2] [1]:

    • Stoichiometry (Molar Ratio): The ratio of drug to counterion is critical. A good starting point is a 1:0.5 molar ratio (drug:disodium pamoate), but this should be optimized for your specific API [2].
    • pH of the Solution: The pH must be controlled to ensure both the drug and the counterion are in their ionized states to facilitate electrostatic interaction [1].
    • Solvent System: The choice of solvent for the reaction and the anti-solvent for precipitation can influence complex properties, yield, and stability [4].
    • Mixing Conditions: Parameters like stirring speed, time, and temperature during complex formation affect particle size and uniformity.

Troubleshooting Guide

Problem & Possible Symptoms Root Cause Proposed Solution

| Low Complexation Efficiency • Low drug recovery in complex • High drug concentration in supernatant after precipitation | • Incorrect molar ratio • Sub-optimal pH for ionization • Inadequate mixing during precipitation | • Optimize molar ratio (test 1:0.3 to 1:1, drug:pamoate) [2]. • Adjust pH to ensure drug is cationic and pamoate is dianionic [1]. • Ensure vigorous, controlled mixing during anti-solvent addition. | | Poor Encapsulation Efficiency (EE) • Low drug loading in nanoparticles • High drug loss to aqueous phase during emulsion process | • Complex not sufficiently hydrophobic • Complex is crystalline, not amorphous • Instability of complex in formulation environment | • Confirm complex formation & Log P increase [2]. • Use techniques like DSC/XRD to check for amorphous state; consider other counterions if crystalline [2]. • Use a S/O/W emulsion method instead of W/O/W for encapsulation [2]. | | Inconsistent / High Nanoparticle Size • Broad particle size distribution (high PDI) • Particle aggregation | • Large or irregular initial complex particles • Inadequate stabilization during nanoformulation | • Implement a wet-milling step for the complex to reduce size (e.g., to ~200nm) and improve uniformity [3]. • Optimize type and concentration of stabilizers (e.g., surfactants) in the suspension. |

Experimental Protocols & Data

Here are detailed methodologies for key experiments, derived from recent publications.

Protocol: Forming the Drug-Disodium Pamoate Complex

This is a general protocol for creating a hydrophobic ion pair, adaptable for drugs like ciprofloxacin or moxifloxacin [2] [3].

  • Solution Preparation:
    • Prepare an aqueous solution of your cationic drug (e.g., 10 mg/mL in distilled water).
    • Prepare a separate aqueous solution of disodium pamoate. The concentration should be calculated based on the target molar ratio with the drug (e.g., a 1:0.5 drug:pamoate ratio is a good starting point) [2].
  • Mixing and Precipitation:
    • Add the disodium pamoate solution dropwise to the drug solution under constant magnetic stirring (e.g., 500 rpm) at room temperature.
    • The formation of a water-insoluble complex will appear as a precipitate in the solution.
  • Isolation and Washing:
    • Continue stirring for a predetermined time (e.g., 1 hour) to ensure complete reaction.
    • Isolate the precipitate by vacuum filtration or centrifugation.
    • Wash the collected solid multiple times with purified water to remove unreacted ions and salts.
  • Drying:
    • Dry the purified complex in a vacuum oven at room temperature for 24 hours to obtain a free-flowing powder.
    • Store the dried complex in a desiccator for further use.
Protocol: Encapsulating the HIP Complex in PLGA Nanoparticles (S/O/W Method)

The Solid-in-Oil-in-Water (S/O/W) emulsion technique is highly effective for encapsulating pre-formed hydrophobic complexes [2].

  • Dissolution:
    • Dissolve a specific amount (e.g., 10 mg) of the dried drug-pamoate complex and PLGA polymer (e.g., 100 mg) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This forms the organic (Oil) phase.
  • Primary Emulsion (S/O):
    • This step involves dispersing the solid complex (S) within the organic phase (O). Since the complex is dissolved in the organic solvent, a sonication or high-speed homogenization step is used to create a fine dispersion.
  • Secondary Emulsion (S/O/W):
    • Add the primary S/O emulsion dropwise into an aqueous solution (W) containing a stabilizer like polyvinyl alcohol (PVA) under high-speed homogenization.
  • Solvent Evaporation:
    • Stir the resulting S/O/W emulsion continuously for several hours at room temperature to allow the organic solvent to evaporate, solidifying the nanoparticles.
  • Collection and Purification:
    • Collect the nanoparticles by ultracentrifugation.
    • Wash the pellet with water to remove excess stabilizer and any unencapsulated drug.
    • Re-suspend the final nanoparticle product in a buffer or lyophilize for storage.
Summary of Key Performance Data

The table below quantifies the enhancement disodium pamoate can provide, using data from recent studies.

Metric Unmodified Drug (Ciprofloxacin) Drug-Disodium Pamoate Complex Reference & Context
Complexation Efficiency (CE) - >90% (at 1:0.5 molar ratio, Drug:Pamoate) Ciprofloxacin complexation study [2]
Log P (Hydrophobicity Increase) Baseline 93-fold lower than CIP-OLE complex; however, it led to the highest encapsulation [2] Ciprofloxacin complexation study [2]
Encapsulation Efficiency (EE) in PLGA NPs 17.21% 63.02% Ciprofloxacin in PLGA nanoparticles [2]

| In Vitro Release (48 hrs) | - | DW: 25.2% PBS: 68.1% | Ciprofloxacin-pamoate, showing solvent-dependent release [2] | | Ion-Pairing Efficiency | - | >95% | Moxifloxacin complexation for eye drops [3] |

Workflow and Conceptual Diagrams

The following diagrams, created with Graphviz, illustrate the core workflow and properties of the disodium pamoate complexation process.

HIP_Workflow Start Start: Hydrophilic Cationic Drug (e.g., Ciprofloxacin, Moxifloxacin) A1 Prepare aqueous solution of cationic drug Start->A1 A2 Prepare aqueous solution of Disodium Pamoate Start->A2 B Mix solutions under stirring (Formation of insoluble precipitate) A1->B A2->B C Isolate & Wash Precipitate (Vacuum filtration / Centrifugation) B->C D Dry Complex (Vacuum oven) C->D E Characterize Complex (CE, Log P, DSC, XRD) D->E Check_CE CE > 90%? E->Check_CE F Proceed to Nanoencapsulation (via S/O/W method) Check_Amorphous Complex Amorphous (DSC/XRD)? Check_CE->Check_Amorphous Yes Tip_Ratio Optimize molar ratio (Start: 1:0.5 Drug:Pamoate) Check_CE->Tip_Ratio No Check_Amorphous->F Yes Tip_Solvent Consider anti-solvent for precipitation Check_Amorphous->Tip_Solvent No Tip_Ratio->B Tip_pH Control pH for optimal ionization Tip_pH->B Tip_Solvent->B

Diagram 1: HIP Complexation Workflow - This chart outlines the key steps, decision points, and optimization tips for forming the drug-disodium pamoate complex.

Property_Relationships HIP HIP with Disodium Pamoate P1 High CE (>90%) HIP->P1 P2 Amorphous Nature HIP->P2 P3 Increased Log P HIP->P3 Outcome1 High Encapsulation Efficiency (EE) P1->Outcome1 P2->Outcome1 Outcome2 Controlled & Sustained Drug Release P2->Outcome2 P3->Outcome1 Outcome3 Enhanced Bioavailability & Efficacy Outcome1->Outcome3 Outcome2->Outcome3

Diagram 2: Structure-Property-Performance Relationships - This diagram shows how the key physicochemical properties of the complex lead to the desired performance outcomes.

References

controlling precipitation in pamoate salt formation

Author: Smolecule Technical Support Team. Date: February 2026

Pamoate Salt Formation: Technical Insights

The following table summarizes the key pamoate salts and formation contexts identified in the search results. This illustrates the therapeutic relevance of this salt form but does not provide specific precipitation data.

Active Pharmaceutical Ingredient (API) Pamoate Salt Mentioned Therapeutic Area / Context Key Points from Search Results
Donepezil, Rivastigmine, Memantine [1] Yes Neurological disorders (e.g., Alzheimer's) Patent covers pamoate salts for these compounds, noting they can be formulated for injectable compositions [1].
Pyrvinium [2] Yes Antiparasitic / Investigational Anti-cancer Patent describes processes for preparing and purifying different crystalline forms (Form A and Form III) of Pyrvinium Pamoate, involving specific solvent systems (water/ethanol) and temperature controls for precipitation and conversion [2].
Monoamine Anti-Parkinson's Agents (e.g., Rotigotine) [3] Yes Parkinson's Disease Patent claims pamoate salts of these agents, highlighting their use in long-acting injectable formulations, implying improved stability or sustained release properties [3].

General Workflow for Pamoate Salt Precipitation

The patents suggest a general methodology for forming and purifying pamoate salts, though exact parameters (molar ratios, concentration) are not specified. The following diagram outlines the core workflow based on the processes described for Pyrvinium Pamoate [2].

PamoateWorkflow start API + Pamoic Acid (or salt) step1 Salt Formation Reaction (Solvent, Temperature Control) start->step1 Controlled Conditions step2 Crude Pamoate Salt Precipitation / Isolation step1->step2 Induce Precipitation step3 Purification & Crystallization (Slurrying, Solvent Exchange) step2->step3 Solid Isolation step4a Crystalline Form A step3->step4a Slurry in Ethanol at Reflux step4b Crystalline Form III step3->step4b Slurry in Water/Ethanol at Reflux final Pure Pamoate Salt step4a->final Isolate step4b->final Isolate

Experimental Protocol for Crystalline Form Control The methodology below is adapted from a patent on Pyrvinium Pamoate, which exemplifies the detailed processes often used [2].

  • Objective: To obtain pure crystalline forms of a pamoate salt.
  • Materials: Crude pamoate salt, Ethanol, Water.
  • Procedure for Crystalline Form A:
    • Slurry: The crude pamoate salt is suspended (slurried) in pure ethanol.
    • Heat: The mixture is heated to reflux temperature with stirring for a specified period.
    • Convert & Cool: The process converts the solid to Form A. The suspension is then cooled to 20-30°C.
    • Isolate: The resulting crystals of Form A are isolated by filtration or centrifugation.
  • Procedure for Crystalline Form III:
    • Slurry: Crystalline Form A is slurried in a mixture of water and ethanol.
    • Heat & Separate: The mixture is heated to reflux to convert it to Form III. The solid is separated from the hot solution (at 90-95°C) to prevent conversion back to other forms.
    • Dry: The isolated Form III crystals are dried.

Key Considerations for Your Experiments

While the search results lack specific FAQs, the patents highlight critical factors to investigate during process development [1] [2] [3].

  • Solvent Selection: The choice of solvent (e.g., pure ethanol vs. water/ethanol mixtures) is a critical variable that can determine the resulting crystalline form, as shown in the workflow above [2].
  • Temperature Control: The temperature during precipitation, slurrying, and isolation is crucial. Some forms are stable only at high temperatures and may convert upon cooling if not handled correctly [2].
  • Stoichiometry and Purity: One patent emphasizes an advantage of their process is using a precise molar ratio of starting materials to obtain the final product with high yield and purity, simplifying later purification [2].
  • Objective-Driven Form Selection: The formation of different solid forms (polymorphs) is intentional. These forms can have different properties critical for drug development, such as stability, solubility, and bioavailability [2]. The choice of form will depend on the desired final product profile, such as a long-acting injectable [3].

References

improving yield disodium pamoate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synthesis and Key Properties

Although a full experimental protocol for disodium pamoate is not detailed in the search results, one patent describes a process for forming a pamoate salt of a different active ingredient, which illustrates general principles for working with pamoic acid compounds [1].

General Pamoate Salt Synthesis Workflow:

G A Dissolve active pharmaceutical ingredient (API) in solvent B Add pamoic acid solution A->B C Precipitate pamoate salt B->C D Stir and age the reaction mixture C->D E Filter and wash the solid D->E F Dry the product E->F

This process yields a pamoate salt monohydrate. Key parameters influencing the outcome include solvent choice, mixing efficiency, and reaction temperature [1].

Understanding the physicochemical properties of disodium pamoate is crucial for troubleshooting synthesis and handling issues. Key data is summarized in the table below.

Property Specification Relevance to Synthesis & Handling
Molecular Formula C23H14Na2O6 [2] [3] Defines molecular weight (432.33 g/mol) for stoichiometric calculations.
Appearance Off-white to light yellow solid powder [3] Serves as a primary reference for assessing final product purity.
Melting Point 300 °C [2] [3] Indicates high thermal stability.
Solubility Soluble in DMSO (100 mg/mL) [3] Highly insoluble nature complicates purification and reduces yield via crystallization; use of co-solvents may be necessary.

Troubleshooting Common Synthesis Challenges

Based on the properties and general synthesis principles, here are some common challenges and suggested solutions.

Low or Variable Yield
  • Potential Cause: Incomplete precipitation due to overly soluble intermediates or incorrect pH.
  • Troubleshooting Steps:
    • Confirm stoichiometry: Ensure a precise 1:2 molar ratio between pamoic acid and the sodium base.
    • Optimize solvent system: The synthesis of a related compound used a mixture of acetone and hydrochloric acid [1]. Experiment with different solvent/anti-solvent pairs (e.g., water-acetone or water-ethanol) to find the optimal combination for your specific disodium pamoate synthesis.
    • Control precipitation: Slow addition of the anti-solvent while stirring vigorously can promote the formation of fine crystals and improve yield.
Poor Purity or Impurity Formation
  • Potential Cause: Co-precipitation of starting materials or side products.
  • Troubleshooting Steps:
    • Implement recrystallization: The high solubility in DMSO [3] suggests it can be a good candidate solvent for recrystallization. Dissolve the crude product in a minimal amount of hot DMSO and slowly add an anti-solvent like ethanol or water to induce crystallization.
    • Adequate washing: After filtration, wash the solid cake thoroughly with a cold solvent in which the product has low solubility (e.g., cold water) to remove soluble impurities [1].
Difficulty in Filtration and Handling
  • Potential Cause: Formation of fine, colloidal precipitates that clog filters.
  • Troubleshooting Steps:
    • Age the slurry: After precipitation, continue stirring the mixture for an extended period (e.g., several hours) or allow it to stand overnight. This "ages" the crystals, allowing them to grow larger and be more easily filtered.
    • Use a co-solvent: Adjusting the solvent system can sometimes lead to the formation of larger, more uniform crystals.

Experimental Design Considerations

For researchers planning synthesis, here are key factors to systematically vary and optimize:

  • Stoichiometry: The molar ratio of pamoic acid to the sodium base is critical.
  • Solvent System: Test different pure and mixed solvents for both the reaction and precipitation steps.
  • Temperature: Explore the effects of temperature during reaction and precipitation.
  • pH: The solubility of pamoic acid and its salts is highly pH-dependent; carefully control the pH of the solution.
  • Mixing Rate: The rate at which solutions are combined and the agitation speed can significantly impact crystal size and yield.

References

optimizing drug release profile pamoate salts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why would I select a pamoate salt for a drug candidate? Pamoate salts are primarily chosen to modify the solubility and dissolution rate of active pharmaceutical ingredients (APIs). This is particularly valuable for developing long-acting injectable (LAI) formulations, as reducing solubility can lead to a sustained release profile from a depot site after intramuscular or subcutaneous injection [1] [2] [3]. Pamoic acid is a US FDA-approved excipient for intramuscular administration [1].

Q2: What is the fundamental chemical rule for forming a stable pamoate salt? The most critical rule is the pKa rule. For a basic drug to form a stable salt with pamoic acid, the pKa (drug) - pKa (pamoic acid) > 2-3 [4] [1]. Pamoic acid has a reported pKa of 2.67 [5]. A sufficient pKa difference ensures a strong ionic bond and a stable salt complex that will not readily dissociate.

Q3: How does particle size affect the release profile of a pamoate salt suspension? Particle size is a critical formulation parameter that directly impacts release kinetics. Smaller particles have a larger surface area, leading to a faster initial release, while larger particles provide a more sustained release profile.

The table below summarizes experimental data for different particle sizes of Lurasidone Pamoate [3]:

Particle Size Designation Mean Particle Size In Vivo Sustained Release Duration
Small-Sized Nanocrystals (SNCs) 400 nm Information not specified
Medium-Sized Microcrystals (MMCs) 4 μm Information not specified
Large-Sized Microcrystals (LMCs) 15 μm 45 days

Q4: My pamoate salt is too soluble and releases the drug too quickly. What can I do? If your salt is releasing the drug too quickly, consider these strategies:

  • Increase Particle Size: As shown in the data above, moving from nanocrystals to microcrystals can significantly extend the release duration [3].
  • Incorporate into a Polymeric Microsphere: Formulating the pamoate salt into a PLGA microsphere system can add an additional diffusion barrier, further prolonging release, as demonstrated with galantamine pamoate [6].

Q5: I am not getting a precipitate when mixing my drug with pamoic acid. What could be wrong? Troubleshoot using the following steps:

  • Verify the pKa Rule: Confirm that the pKa difference between your drug and pamoic acid is greater than 2-3 [4] [1].
  • Check your Molar Ratio: The stoichiometry of the reaction is crucial. A 2:1 (drug acid) molar ratio is often used, but you may need to screen different ratios (e.g., 1:1 or 2:1) to find the optimal condition for precipitation [1] [2].
  • Confirm Reagent Solubility: Ensure the starting materials (e.g., sodium pamoate salt and the water-soluble drug salt) are adequately dissolved in aqueous solution before mixing to facilitate the ion-exchange reaction [1].

Troubleshooting Guides & Experimental Protocols

Guide 1: Synthesis of a Pamoate Salt via Precipitation

This is a common method for forming a hydrophobic ion pair.

Workflow Diagram: Pamoate Salt Precipitation

A Dissolve Pamoic Acid Salt C Mix Solutions A->C B Dissolve Drug Hydrochloride B->C D Stir (e.g., 2 hrs, Room Temp) C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Dry under Vacuum F->G H Pamoate Salt Powder G->H

Detailed Protocol [1] [6]:

  • Solution A: Dissolve pamoic acid disodium salt monohydrate in deionized water (e.g., 5.0 g in 500 mL).
  • Solution B: Dissolve the hydrochloride salt of your drug in deionized water (e.g., 6.7 g in 500 mL).
  • Mixing: Rapidly mix Solution A and Solution B under constant stirring.
  • Precipitation: A precipitate should form as a result of counter-ion exchange and hydrophobic ion pairing. Continue stirring for a sufficient time (e.g., 2 hours at room temperature).
  • Isolation: Filter the resulting precipitate.
  • Washing: Wash the solid cake with cold deionized water to remove impurities and unreacted starting materials.
  • Drying: Dry the washed solid under vacuum to obtain the final pamoate salt as a powder.
Guide 2: Key Characterization Experiments for Pamoate Salts

After synthesis, you must confirm the salt formation and its properties.

1. Solubility Determination

  • Purpose: To quantitatively measure the success of solubility reduction.
  • Protocol: Use the shake-flask method. Add an excess of the pamoate salt to a solvent (e.g., water, buffer) in a centrifuge tube. Shake for a sufficient time (e.g., 24 h at 25°C) to reach equilibrium. Centrifuge and analyze the supernatant using HPLC to determine the drug concentration [6]. Compare this to the solubility of the original drug salt (e.g., hydrochloride) to calculate the fold-reduction [1] [3].

2. Solid-State Characterization Confirm the formation of a new solid phase and its crystallinity.

  • DSC (Differential Scanning Calorimetry): Determines the melting point and identifies phase transitions. A new, distinct melting point for the pamoate salt, different from the starting materials, confirms a new solid form [1] [6].
  • PXRD (Powder X-ray Diffraction): Provides a fingerprint of the crystalline structure. A unique PXRD pattern for the pamoate salt, different from the parent drug and pamoic acid, confirms the formation of a new crystalline entity [1] [6].
Guide 3: Exploiting Particle Size for Release Control

Once a pamoate salt is formed, its particle size can be engineered to fine-tune the release profile. Nanocrystals and microcrystals can be prepared via homogenization.

Workflow Diagram: Particle Size Reduction & Formulation

A Pamoate Salt Crude Powder B Suspend in Stabilizer Solution A->B C High-Pressure Homogenization B->C D Characterize Size (e.g., DLS, Laser Diffraction) C->D E Final Nanocrystal/Microcrystal Suspension D->E

Detailed Protocol [1] [3]:

  • Preparation: Suspend the crude pamoate salt powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, or d-α-Tocopherol polyethylene glycol succinate (TPGS)) to prevent particle aggregation.
  • Size Reduction: Process the suspension using a high-pressure homogenizer (e.g., Microfluidizer). The number of cycles and pressure will determine the final particle size.
  • Characterization: Measure the final particle size and distribution using dynamic light scattering (DLS) for nanocrystals or laser diffraction for microcrystals.

Key Technical Considerations for Pamoate Salts

The following table summarizes critical parameters and examples of drugs successfully developed as pamoate salts for sustained release [2] [3] [1].

Parameter Consideration & Impact Example Drugs (Pamoate Salt)
pKa of API Dictates salt stability. ΔpKa > 2-3 from pamoic acid (pKa 2.67) is ideal [5]. Memantine, Lurasidone, Olanzapine
Drug-Pamoate Ratio Can form 1:1 or 2:1 (drug acid) salts; affects crystal structure, solubility, and drug loading [2]. Haloperidol, Aripiprazole
Particle Size Critical for release rate control; larger particles for longer duration [3]. Lurasidone (15μm microcrystals)
Salt Form & Polymorph Different crystalline forms (polymorphs) can have different stabilities and solubilities [5]. Investigate during solid form screening.

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency in Hydrophobic Ion Pairs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophobic Ion Pairing (HIP)

Hydrophobic Ion Pairing (HIP) represents a versatile strategy to overcome a fundamental challenge in pharmaceutical development: the efficient encapsulation of hydrophilic charged molecules into hydrophobic drug delivery systems. This technique enables the reversible modulation of a molecule's physicochemical properties through electrostatic complexation with oppositely-charged counterions containing hydrophobic moieties. The resulting complexes exhibit significantly reduced water solubility while maintaining the ability to dissociate and release the native drug under appropriate physiological conditions [1].

The HIP approach has been successfully applied to diverse therapeutic classes ranging from small molecules like metformin and ciprofloxacin to peptides and even large proteins [2] [3] [1]. For researchers experiencing low encapsulation efficiency, understanding HIP fundamentals provides the foundation for systematic troubleshooting. The process relies on several key principles: charge neutralization between ionized drug and counterion, introduction of hydrophobic domains that exclude water, and the formation of a complex with sufficient stability to withstand encapsulation processes yet allow controlled drug release at the target site [1].

Fundamentals of Hydrophobic Ion Pairing

HIP Conceptual Framework and Mechanism

Hydrophobic ion pairing operates through non-covalent interactions between ionizable hydrophilic drugs and amphiphilic counterions. The mechanism involves two primary components: charge masking through ionic interactions that reduces aqueous solubility, and hydrophobic coating where nonpolar regions of the counterion create a water-excluding surface around the hydrophilic drug [1]. The resulting complex displays altered physicochemical properties including increased lipophilicity, reduced aqueous solubility, and enhanced compatibility with hydrophobic carriers such as PLGA nanoparticles or lipid-based systems [2] [3].

The thermodynamics of HIP complexation are governed by both entropy and enthalpy considerations. The entropic contribution always favors dissolution, while the enthalpic component determines the overall solubility profile. In aqueous environments with high dielectric constants (ε ≈ 80), electrostatic interactions between oppositely charged species are weakened. However, HIP complexes create microenvironments with lower dielectric constants that magnify electrostatic attractions, similar to interactions observed in the hydrophobic cores of proteins [1]. This fundamental understanding explains why successful HIP complexation often requires careful control of the immediate molecular environment to strengthen ionic interactions.

Drug Eligibility and Structural Requirements

For a molecule to be suitable for hydrophobic ion pairing, it must possess certain key characteristics:

  • Ionizable functional groups at physiologically relevant pH values (e.g., primary/secondary/tertiary amines, carboxylic acids, phosphates, sulfates)
  • High aqueous solubility in its ionized form
  • Low molecular weight relative to the counterion (though HIP has been applied to large proteins)
  • Chemical stability under complexation conditions (pH adjustments, organic solvents if used)

The charge density and spatial arrangement of ionizable groups significantly impact HIP efficiency. Molecules with multiple charged groups at appropriate distances may form stronger complexes with multi-charged counterions through cooperative binding effects [1]. For metformin, which contains two guanidine groups with pKa values of 2.8 and 11.5, the monoprotonated form present at physiological pH facilitates complexation with anionic counterions [2].

Table: Drug Properties Conducive to Successful HIP Complexation

Property Ideal Characteristics Impact on HIP Efficiency
Molecular Weight < 1500 Da Higher encapsulation due to smaller size
Charge Density Multiple ionizable groups Stronger complex formation
pKa Profile pKa within 2-12 range Enables ionization at complexation pH
Aqueous Solubility > 10 mg/mL Significant modifiability via HIP
Hydrophobicity (log P) <-1 Greater potential for hydrophobicity increase

Systematic Troubleshooting Approach

Diagnostic Framework for Low Encapsulation Efficiency

When encountering low encapsulation efficiency with hydrophobic ion pairs, a systematic diagnostic approach is essential for identifying the root cause. The following troubleshooting framework addresses the most common failure points in HIP development:

  • Incomplete Complex Formation: Confirm successful HIP complexation through appropriate analytical techniques. If complexes are not forming, evaluate the charge ratio optimization, pH conditions, and counterion selection. For metformin, the optimal pH for complex formation varied significantly between counterions—pH 2.7 for SDS/MET, pH 5.9 for TA/MET, and pH 6-10 for CB/MET complexes [2].

  • Insufficient Lipophilicity Increase: Verify the magnitude of hydrophobicity enhancement through partition coefficient measurements. If the increase is inadequate, consider counterions with longer alkyl chains or greater hydrophobic surface area. In the case of ciprofloxacin, complexation with sodium oleate resulted in a 93-fold increase in log P, while other counterions produced more modest enhancements [3].

  • Complex Instability During Encapsulation: Assess whether complexes dissociate during the encapsulation process. If instability is observed, optimize the encapsulation method (e.g., switch from water-in-oil-in-water to solid-in-oil-in-water) or increase complex stability through additional hydrogen bonding or hydrophobic interactions [3] [1].

  • Inefficient Release of Active Drug: Evaluate whether excessively stable complexes impede drug release. If dissociation is too slow, modify the counterion to reduce interaction strength or incorporate pH-sensitive linkages. The metformin-tannic acid complex demonstrated excessive stability that resulted in unfavorable poor MET dissociation [2].

Table: Troubleshooting Guide for Common HIP Encapsulation Problems

Problem Potential Causes Solution Approaches
Low Complex Yield Incorrect charge ratio, suboptimal pH, insufficient mixing Conduct charge ratio screening, optimize pH, extend mixing time
Incomplete Drug Loading Competition with other ions, insufficient counterion concentration Use deionized water, increase counterion:drug ratio, add solubility modifiers
Rapid Complex Dissociation Weak ionic interactions, low dielectric constant in carrier Select multivalent counterions, modify polymer matrix, add stabilizers
Poor Drug Release Excessive complex stability, strong non-ionic interactions Incorporate counterion with lower binding affinity, use pH-sensitive polymers
Nanoparticle Aggregation Surface charge neutralization, bridging flocculation Adjust surfactant concentration, modify surface properties, control process parameters
Analytical Characterization Checklist

Proper characterization is essential for identifying the root cause of encapsulation problems. Implement this analytical checklist to systematically evaluate HIP complexes:

  • Complexation Efficiency: Quantify using UV-Vis spectroscopy, HPLC, or colorimetric assays. Complexation efficiencies for ciprofloxacin reached up to 92.26% with appropriate counterions [3].

  • Lipophilicity Assessment: Determine partition coefficients (log P) in octanol-water systems. Successful HIP complexes should demonstrate significant increases—SDS/MET showed a 450-fold lipophilicity increase while CB/MET demonstrated a tenfold increase [2].

  • Solid-State Characterization: Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to evaluate crystallinity changes. Amorphous complexes typically exhibit enhanced encapsulation and dissolution properties [3].

  • Spectroscopic Confirmation: Utilize Fourier-transform infrared spectroscopy (FTIR) or optical photothermal infrared spectroscopy (O-PTIR) to verify ionic interactions and assess complex homogeneity [3].

  • Morphological Evaluation: Employ scanning electron microscopy (SEM) or atomic force microscopy (AFM) to examine particle size, shape, and surface characteristics [4].

The following workflow diagram illustrates the systematic troubleshooting process for addressing low encapsulation efficiency in hydrophobic ion pairs:

G Start Low Encapsulation Efficiency Step1 Characterize HIP Complex (FTIR, DSC, XRD, Log P) Start->Step1 Step2 Complex Formation Successful? Step1->Step2 Step3 Optimize Complexation Conditions Step2->Step3 No Step4 Evaluate Lipophilicity Increase Step2->Step4 Yes Step3->Step4 Step5 Sufficient Lipophilicity Gain? Step4->Step5 Step6 Assess Encapsulation Process Compatibility Step5->Step6 Yes Step11 Screen Alternative Counterions Step5->Step11 No Step7 Encapsulation Process Appropriate? Step6->Step7 Step8 Analyze Drug Release Profile Step7->Step8 Yes Step13 Optimize Encapsulation Method Step7->Step13 No Step9 Drug Release Adequate? Step8->Step9 Step10 HIP Formulation Successful Step9->Step10 Yes Step14 Adjust Release Modifiers Step9->Step14 No Step12 Modify Counterion Structure Step11->Step12 Step12->Step4 Step13->Step6 Step14->Step8

Counterion Selection Guidelines

Counterion Classification and Properties

The selection of an appropriate counterion is arguably the most critical factor in achieving high encapsulation efficiency through hydrophobic ion pairing. Counterions can be classified into several categories based on their structural characteristics:

  • Surfactant-Based Counterions: These include molecules like sodium dodecyl sulfate (SDS), sodium oleate, and sodium laurate. They typically feature a single ionic headgroup connected to an aliphatic hydrocarbon chain. The chain length significantly influences the resulting complex's properties—longer chains generally impart greater hydrophobicity but may also slow drug release [2] [3].

  • Polymeric Counterions: High molecular weight polymers such as Carbopol (crosslinked polyacrylic acid) and pectin derivatives offer multiple binding sites that can form cooperative interactions with drug molecules. These often create more stable complexes but may require careful control of charge density and molecular weight [2].

  • Polyphenolic Counterions: Compounds like tannic acid contain numerous phenolic groups that participate in both ionic and hydrogen bonding interactions. These can form exceptionally stable complexes, sometimes excessively so, as observed in the TA/MET complex where strong binding impeded metformin release [2].

  • Bile Acid Derivatives: Natural and modified bile acids such as sodium deoxycholate possess rigid steroid backbones that contribute unique hydrophobic properties. However, these may present formulation challenges, as SDC formed gels in the presence of chloride ions rather than discrete complexes with metformin [2].

Table: Performance Comparison of Common Counterions for Hydrophobic Ion Pairing

Counterion Molecular Type Complexation Efficiency Lipophilicity Increase Release Characteristics
Sodium Dodecyl Sulfate (SDS) Surfactant High 450-fold (MET) [2] Controlled yet complete
Sodium Oleate Surfactant Moderate-High 93-fold (CIP) [3] Sustained release
Carbopol 940 Polymeric High 10-fold (MET) [2] pH-dependent
Tannic Acid Polyphenolic Very High Moderate Potentially incomplete
Disodium Pamoate Aromatic >90% (CIP) [3] High Solvent-dependent
Sodium Deoxycholate Bile Acid Variable (gelation issues) [2] Moderate Rapid
Structure-Property Relationships in Counterion Design

Understanding the relationship between counterion structure and resulting complex properties enables more rational selection and design of ion pairing agents:

  • Hydrophobic Domain Size: Larger hydrophobic moieties (longer alkyl chains, extended aromatic systems) generally produce greater increases in lipophilicity but may also slow drug release rates. There is often an optimal chain length that balances these competing factors [1].

  • Charge Density and Distribution: Multivalent counterions can form stronger complexes through cooperative binding but may create excessively stable pairs that resist dissociation. The spatial arrangement of charged groups should complement that of the drug molecule [1].

  • Additional Functional Groups: Counterions containing hydrogen bond donors or acceptors (e.g., hydroxyl, carbonyl, or amine groups) can form supplementary non-ionic interactions that enhance complex stability. In the case of tannic acid, numerous phenolic groups participate in extensive hydrogen bonding with metformin [2].

  • Molecular Flexibility: More flexible counterions can adopt conformations that maximize contact with drug molecules, potentially leading to stronger complexes. Rigid structures may create complexes with more predictable stoichiometries and properties [1].

Experimental Protocols and Methodologies

Standardized HIP Complex Preparation

The following protocol details the optimized preparation of hydrophobic ion pairs based on successful implementations from the literature:

Materials:

  • Drug substance (e.g., metformin HCl, ciprofloxacin)
  • Counterion (e.g., SDS, Carbopol, sodium oleate)
  • pH adjustment solutions (HCl, NaOH)
  • Organic solvents (ethanol, methanol) if needed
  • Deionized water

Equipment:

  • Analytical balance
  • pH meter with combination electrode
  • Magnetic stirrer with temperature control
  • Centrifuge with cooling capability
  • Lyophilizer (optional)

Procedure:

  • Solution Preparation:

    • Prepare separate aqueous solutions of drug and counterion at concentrations of 1-10 mg/mL using deionized water.
    • For water-insoluble counterions, use minimal organic solvent followed by dilution with water.
  • Complex Formation:

    • Slowly add the counterion solution to the drug solution while stirring vigorously (500-1000 rpm).
    • Adjust pH to the optimal value for the specific pair (e.g., pH 2.7 for SDS/MET, pH 5.9 for TA/MET) [2].
    • Continue stirring for 30-60 minutes to ensure complete complexation.
  • Complex Recovery:

    • Collect the precipitated complex by centrifugation at 5,000-10,000 × g for 10 minutes.
    • Wash the pellet with cold deionized water to remove uncomplexed materials.
    • Lyophilize or vacuum-dry the complex to constant weight.
  • Characterization:

    • Determine complexation efficiency by analyzing drug content in supernatant using UV-Vis or HPLC.
    • Evaluate lipophilicity through partition coefficient measurements in octanol-water system.
    • Characterize solid-state properties using DSC, XRD, and FTIR.

This methodology can be scaled according to needs, with typical batch sizes of 100-500 mg for initial screening studies.

Encapsulation Efficiency Optimization Protocol

Once stable HIP complexes are formed, efficient encapsulation into delivery systems is crucial. The following protocol details the solid-in-oil-in-water (S/O/W) method that has demonstrated success with PLGA nanoparticles [3]:

Materials:

  • HIP complex
  • Polymer matrix (e.g., PLGA, PLA, alginate)
  • Organic solvent (dichloromethane, ethyl acetate)
  • Surfactant (polyvinyl alcohol, polysorbate 80)
  • Aqueous buffers

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer matrix (50-100 mg) in organic solvent (5-10 mL).
    • Add the HIP complex (10-30 mg) and disperse using probe sonication (30-60 seconds at 20-30 W).
  • Primary Emulsion Formation:

    • Add the organic phase to aqueous surfactant solution (1-3% w/v) while homogenizing (10,000-15,000 rpm for 2-5 minutes).
    • Form the primary solid-in-oil emulsion.
  • Secondary Emulsion Formation:

    • Add the primary emulsion to a larger volume (50-100 mL) of surfactant solution with continuous stirring.
    • Homogenize again at 8,000-12,000 rpm for 3-5 minutes to form multiple emulsions.
  • Solvent Removal:

    • Stir the emulsion overnight at room temperature to evaporate organic solvent.
    • Alternatively, use reduced pressure for faster solvent removal.
  • Nanoparticle Recovery:

    • Collect nanoparticles by ultracentrifugation (20,000-30,000 × g for 20-30 minutes).
    • Wash twice with distilled water to remove excess surfactant.
    • Resuspend in appropriate buffer or lyophilize with cryoprotectant.

Using this method with ciprofloxacin-pamoate HIP complexes, researchers achieved encapsulation efficiencies of 63.02% compared to only 17.21% for uncomplexed ciprofloxacin [3].

The following workflow illustrates the complete HIP development process from complex preparation through final encapsulation:

G Stage1 Drug and Counterion Selection Stage2 HIP Complex Preparation Sub1_1 • Evaluate drug properties (pKa, MW, charge density) • Select counterion type • Determine charge ratio Stage1->Sub1_1 Stage3 Complex Characterization Sub2_1 • Prepare solutions • Mix at optimal pH • Precipitate complex • Wash and dry Stage2->Sub2_1 Stage4 Encapsulation Process Sub3_1 • Analyze complexation efficiency • Measure lipophilicity increase • Characterize solid state • Assess stability Stage3->Sub3_1 Stage5 Final Formulation Sub4_1 • Select encapsulation method (S/O/W, nanoprecipitation) • Optimize process parameters • Purify nanoparticles Stage4->Sub4_1 Sub5_1 • Determine encapsulation efficiency • Evaluate drug release profile • Assess stability • Confirm biological activity Stage5->Sub5_1

Advanced Optimization Strategies

Process Optimization and Parameter Control

Beyond initial counterion selection, several advanced strategies can further enhance encapsulation efficiency:

  • Charge Ratio Optimization: Systematically vary the drug:counterion charge ratio beyond the theoretical 1:1 stoichiometry. Many successful HIP complexes employ slight excesses of counterion (1:1.1 to 1:1.5) to ensure complete complexation of the drug [2] [1]. For metformin complexes, different optimal ratios were observed depending on the counterion used.

  • pH-Controlled Complexation: Precisely control the pH during complex formation to maximize ionization of both species while maintaining optimal complex solubility. Use buffer systems rather than simple acid/base addition to maintain stable pH conditions throughout the process [2].

  • Temperature Optimization: Complex formation is often temperature-dependent. Evaluate formation at various temperatures (4-37°C) to identify conditions that maximize yield while maintaining complex stability. Higher temperatures may increase reaction rates but could promote dissociation of weaker complexes [1].

  • Mixing Methodology: Controlled mixing conditions are critical for reproducible complex formation. Consider using static mixers or controlled shear rates rather than simple magnetic stirring for more consistent results, especially when scaling up the process [1].

Formulation Strategies to Enhance Performance

Several formulation approaches can address specific challenges in HIP development:

  • Hybrid Counterion Systems: Combine two different counterions to balance complex stability and drug release characteristics. For example, using a primary counterion for hydrophobicity enhancement with a secondary modifier to fine-tune release kinetics.

  • Stability-Enhancing Excipients: Incorporate stabilizers such as antioxidants (for polyphenolic counterions), chelating agents (to prevent metal-catalyzed degradation), or cryoprotectants (for lyophilized complexes) to maintain complex integrity during processing and storage.

  • Targeted Release Modifiers: Include pH-sensitive polymers (e.g., Eudragit series), enzyme-sensitive linkers, or other environmentally-responsive components to trigger drug release at specific physiological sites.

The field of hydrophobic ion pairing continues to evolve with emerging research focusing on predictive modeling of HIP complex formation, high-throughput screening approaches for counterion selection, and applications to increasingly challenging drug molecules including nucleic acids and gene therapies [1] [4]. As formulation strategies advance, HIP is poised to play an increasingly important role in the development of next-generation drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the typical increase in encapsulation efficiency I can expect using HIP?

Encapsulation efficiency improvements vary substantially based on the drug-counterion-carrier system. Documented examples include:

  • Ciprofloxacin encapsulation in PLGA nanoparticles increased from 17.21% to 63.02% using pamoate counterion [3]
  • Metformin loading in alginate beads dramatically increased by 88% using optimized HIP complexes [2]
  • General reports of encapsulation efficiencies up to 100% and drug loadings up to 30% using HIP approaches [1]

Q2: How do I select the optimal counterion for my specific drug molecule?

Counterion selection should consider these factors:

  • Charge complementarity: Match drug and counterion charge characteristics
  • Hydrophobicity requirements: Align counterion hydrophobicity with carrier compatibility needs
  • Stability considerations: Balance complex stability with adequate drug release
  • Safety profile: Consider regulatory status and toxicity of counterion Begin with surfactant-based counterions (SDS, bile acids) for initial screening, then progress to polymeric or multifunctional counterions if needed [2] [1].

Q3: What are the most common reasons for failed HIP complex formation?

Failed complex formation typically results from:

  • Incorrect pH: Outside the range where both species are sufficiently ionized
  • Insufficient hydrophobicity: Counterion lacks adequate hydrophobic domains
  • Charge mismatch: Incorrect stoichiometry or incompatible charge distribution
  • Competitive inhibition: Presence of other ions interfering with complexation
  • Solubility issues: Complex too soluble or insoluble under formation conditions [2]

Q4: How can I control the release rate of drugs from HIP complexes?

Release kinetics can be modulated through:

  • Counterion selection: More hydrophobic counterions typically slow release
  • Complex stoichiometry: Higher counterion ratios often increase stability and slow release
  • Carrier properties: Polymer composition, molecular weight, and porosity
  • Environmental triggers: pH-sensitive, enzyme-sensitive, or ion-sensitive elements [2] [3] [1]

Q5: Are there regulatory considerations for HIP components in pharmaceutical products?

Yes, key considerations include:

  • Generally Recognized as Safe (GRAS) status of counterions
  • Toxicological profiles of both individual components and complexes
  • Quality control of complex formation and characterization
  • Demonstration of complete dissociation and drug activity recovery
  • Stability data for both complexes and final formulations [5] [1] [4]

Table: Summary of Analytical Techniques for HIP Characterization

Characterization Aspect Recommended Techniques Key Parameters
Complex Formation UV-Vis, HPLC, CE Complexation efficiency, stoichiometry
Lipophilicity Octanol-water partition log P, log D
Solid State DSC, TGA, XRD Crystallinity, thermal behavior
Chemical Structure FTIR, NMR, O-PTIR Interaction mechanisms, homogeneity
Morphology SEM, TEM, AFM Particle size, shape, surface
Stability Accelerated stability studies Complex integrity, drug content
Dissociation In vitro release studies Release kinetics, completeness

References

pH control disodium pamoate complexation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles for Complexation

For successful complexation, two primary chemical principles must be considered:

  • Ion Pair Formation: Effective complexation relies on forming a stable hydrophobic ion pair. For this to occur, the difference in pKa (ΔpKa) between the basic nitrogen in your API and pamoic acid should ideally be at least 2 to 3 units [1]. This ensures sufficient proton transfer from the acid to the base, making the interaction favorable.
  • Supersaturation Achievement: The process aims to create a high level of supersaturation rapidly, driving the nucleation and formation of nanocarriers. Adjusting the pH is a critical step to achieve this state during mixing [1].

Common pH Control Challenges & Solutions

pH control loops are known for their sensitivity and can present several practical challenges. The table below summarizes common issues and their solutions based on general process control experience [2].

Problem Description & Impact Potential Solutions
Non-Linear Response pH scale is logarithmic; a unit change equals a tenfold concentration change. Process gains are very high near neutrality, causing wide fluctuations [2]. Use multiple stirred tank stages for gradual adjustment; implement characterized controllers that translate pH to reagent demand [2].
Measurement Errors Electrode issues (e.g., coating, leakage, high sodium error) cause inaccurate readings, misleading the control system [2]. Specify electrodes with low sodium error; ensure proper maintenance, cleaning, and calibration of electrodes and flowmeters [2].
Delayed Response Long reagent delivery lines or poor mixing create dead time between valve adjustment and pH change, causing oscillation [2]. Install control valves close to injection points; use in-line mixers; consider pulse-frequency control for valves at low flow rates [2].

General Workflow for Nanoparticle Complexation

The following diagram outlines a general workflow for forming nanocarriers via in-situ ion pairing and precipitation, based on techniques like Flash NanoPrecipitation (FNP) [1].

START Start: Prepare Streams A Organic Stream: - Dissolved API (basic) - Stabilizing polymer (e.g., PLA-PEG) - Solvent (e.g., THF) START->A B Aqueous Stream: - Dissolved Pamoic Acid/Salt - Water (Antisolvent) START->B C Rapid Mixing (Confined Impinging Jet) A->C B->C D In-Situ Ion Pairing & Hydrophobic Salt Formation C->D E Instantaneous Supersaturation & Nucleation D->E F Polymer Self-Assembly & Nanocarrier Stabilization E->F G Final Nanocarriers (NCs) F->G H Characterization: - Size (DLS) - Stability - Encapsulation Efficiency G->H

Workflow Steps:

  • Stream Preparation: Two streams are prepared. The organic phase contains the dissolved ionizable API and an amphiphilic block copolymer stabilizer (e.g., PLA-PEG). The aqueous phase contains the dissolved pamoic acid or its salt (the counterion) [1].
  • Rapid Mixing: The two streams are mixed rapidly using a device like a Confined Impinging Jet (CIJ) mixer. This ensures homogenization on a millisecond timescale, which is crucial for uniform nucleation [1].
  • In-Situ Ion Pairing: Upon mixing, the API and the pamoate counterion form a hydrophobic salt complex in situ. This occurs almost instantaneously if the pKa difference is favorable [1].
  • Supersaturation & Nucleation: The formation of the hydrophobic salt dramatically reduces solubility in the mixed solvent, creating a very high supersaturation. This drives the rapid homogeneous nucleation of the API-pamoate complex [1].
  • Stabilization: The block copolymer spontaneously assembles at the surface of the nascent nuclei. The hydrophobic block (e.g., PLA) anchors to the drug core, while the hydrophilic block (e.g., PEG) forms a steric barrier in the water, preventing aggregation and controlling final particle size [1].
  • Characterization: The resulting nanocarriers are characterized for size, stability, and encapsulation efficiency.

Key Experimental Parameters to Optimize

When developing your specific protocol, pay close attention to these variables:

  • API-to-Counterion Ratio: Systematically vary the molar ratio of pamoate salt to your API. This significantly affects encapsulation efficiency and the long-term stability of the nanocarriers against Ostwald ripening [1].
  • Stabilizing Polymer: The choice and concentration of the block copolymer (e.g., PLA-PEG) are critical for controlling size and preventing aggregation. A PEG molecular weight of around 5k is often a good starting point for effective steric stabilization [1].
  • Mixing Dynamics: The intensity and speed of mixing are paramount. They directly influence the supersaturation rate and, consequently, the final particle size and distribution [1].

References

Troubleshooting Hydrophilic Drug Loading: FAQs & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common challenges and their evidence-based solutions, compiled from current literature.

Challenge Possible Causes Proposed Solutions

| Low Drug Loading Efficiency | - Weak drug-carrier interactions [1]

  • Rapid drug diffusion during preparation [2] | - Use carriers with high surface area (e.g., Mesoporous Silica Nanoparticles, MSNs) [1].
  • Optimize the nanoprecipitation method for faster mixing to control nanoparticle growth [2]. | | Rapid Burst Release | - Drug molecules adsorbed on the carrier surface [1]
  • Inability of carrier to retain hydrophilic drug [3] | - Use surface functionalization for stronger drug-carrier binding [3].
  • Employ hydrogel-based systems or polymeric microspheres (e.g., PLGA) to create a diffusion barrier [3]. | | Physical Instability of Formulation | - Particle aggregation over time [2]
  • Drug leaching out during storage | - Improve process control using techniques like flash or microfluidic nanoprecipitation for uniform particle size [2].
  • Implement lyophilization (freeze-drying) with suitable cryoprotectants for long-term storage. | | Difficulty in Controlling Release Kinetics | - Reliance on simple diffusion [3]
  • Non-biorelevant in vitro release testing methods [1] | - Develop stimuli-responsive systems (e.g., pH- or enzyme-sensitive polymers) [3].
  • Use more predictive in vitro methods like "sample and separate with medium replacement" to maintain sink conditions [1]. |

Detailed Experimental Protocols

Protocol 1: Drug Loading via Solvent Impregnation in Mesoporous Silica Nanoparticles (MSNs)

This method is effective for achieving high drug loading with hydrophilic drugs [1].

  • Preparation of MSNs: Synthesize MSNs using the sol-gel method. Briefly, add the template (e.g., 0.25 g CTAB) to 120 mL of water, followed by a catalyst (e.g., 0.9 mL of 2.0 M NaOH). Heat the mixture to 80°C with stirring. Then, add the silica source (e.g., 1.3 mL of Tetraethyl orthosilicate, TEOS) dropwise and stir for 2 hours. Recover the nanoparticles by centrifugation and remove the template via solvent extraction [1].
  • Characterization: Determine the hydrodynamic diameter and zeta potential of the MSNs using Dynamic Light Scattering (DLS). Analyze the morphology with Transmission Electron Microscopy (TEM). Measure the surface area and pore volume using nitrogen adsorption/desorption isotherms (BET method) [1].
  • Drug Loading: Add your hydrophilic drug (e.g., 5 mg of Rhodamine B as a model) to 1 mL of an aqueous suspension of MSNs (10 mg/mL). Sonicate the mixture for 20 minutes, then gently shake it at room temperature for 24 hours [1].
  • Purification and Quantification: Collect the drug-loaded MSNs (MSNs@Drug) by centrifugation. Measure the concentration of the unloaded drug in the supernatant using a calibrated method (e.g., UV-Vis spectroscopy). Calculate the Loading Efficiency (%LE) and Loading Content (%LC) as follows [1]:
    • %LE = (Mass of initial drug - Mass of drug in supernatant) / (Mass of initial drug) × 100
    • %LC = (Mass of drug entrapped in MSNs) / (Mass of drug-loaded MSNs) × 100
Protocol 2: In Vitro Drug Release Testing via "Sample and Separate"

This protocol helps to accurately characterize the release profile of hydrophilic drugs from nanocarriers like MSNs [1].

  • Dispersion: Accurately weigh a quantity of drug-loaded nanocarrier and disperse it in a suitable release medium (e.g., phosphate buffer, pH 7.4) in a vial. Place the vial in an incubator shaker or on a magnetic stirrer to maintain constant temperature (e.g., 37°C) and agitation [1].
  • Sampling and Separation: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) from the release medium. Immediately separate the nanoparticles from the released drug by high-speed centrifugation (e.g., 13,000 rpm for 20 minutes) [1].
  • Medium Replacement: To maintain sink conditions (where the volume of the release medium is at least 3-10 times the saturation volume of the drug), replace the withdrawn aliquot with an equal volume of fresh, pre-warmed release medium after each sampling [1].
  • Analysis: Analyze the drug concentration in the supernatant using a calibrated analytical technique (e.g., UV-Vis spectroscopy, HPLC). Plot the cumulative percentage of drug released versus time to generate the release profile [1].

Experimental Workflow & Method Comparison

To help visualize the core processes and decision-making involved, the following diagrams outline the general workflow for creating drug-loaded nanoparticles and the key differences between release testing methods.

HydrophilicDrugWorkflow Start Start Hydrophilic Drug Loading PrepareCarrier Prepare and Characterize Nanocarrier (e.g., MSNs, PNPs) Start->PrepareCarrier SelectMethod Select Loading Method PrepareCarrier->SelectMethod Impregnation Solvent Impregnation SelectMethod->Impregnation  For Porous Carriers Nanoprecipitation Nanoprecipitation SelectMethod->Nanoprecipitation  For Polymeric Carriers LoadDrug Mix Drug and Carrier Impregnation->LoadDrug Nanoprecipitation->LoadDrug Purify Purify (Centrifugation/Ultrafiltration) LoadDrug->Purify Characterize Characterize Final Product (DLS, Zeta Potential, %LE, %LC) Purify->Characterize ReleaseTest Perform In-Vitro Release Test Characterize->ReleaseTest End Analyze Data and Optimize ReleaseTest->End

Workflow for Hydrophilic Drug Loading

ReleaseMethodology Title Comparing In-Vitro Release Testing Methods DialysisBag Dialysis Bag Method SampleSeparate Sample and Separate Method DialysisDesc Nanoparticles sealed in a bag with a semi-permeable membrane. DialysisBag->DialysisDesc DialysisPro Easy separation of free drug Simple setup DialysisDesc->DialysisPro DialysisCon ✗ Membrane can delay release ✗ Agitation-dependent results DialysisDesc->DialysisCon SampleDesc Nanoparticles dispersed in medium. Samples taken and centrifuged. SampleSeparate->SampleDesc SamplePro Maintains sink conditions More direct measurement SampleDesc->SamplePro SampleCon ✗ Risk of forced release during centrifugation SampleDesc->SampleCon

Comparison of Release Testing Methodologies

References

temperature control pamoate synthesis reaction

Author: Smolecule Technical Support Team. Date: February 2026

Foundations of Pamoate Synthesis

Pamoate salts are formed by reacting a basic drug molecule with pamoic acid to create a product with lower solubility, which is useful for preparing sustained-release drug formulations [1]. The core synthesis involves an acid-base reaction where the basic nitrogen of a drug molecule reacts with the acidic groups of pamoic acid [1].

Key Reported Synthesis Protocol: Galantamine Pamoate [1]

  • Objective: To synthesize the poorly soluble galantamine pamoate salt for encapsulation into sustained-release microspheres.
  • Reagents:
    • Pamoic acid disodium salt monohydrate
    • Galantamine hydrobromide
  • Procedure:
    • Separately dissolve pamoic acid disodium salt (5.0 g, 10.9 mmol) and galantamine hydrobromide (6.7 g, 18.1 mmol) in 500 mL of deionized water each.
    • Mix the two solutions and stir for 2 hours at room temperature.
    • During this process, the insoluble galantamine pamoate precipitates out of the solution.
    • Filter the precipitation and wash it with cold deionized water (4–8°C).
    • Dry the resulting light yellow powder under vacuum.

This protocol highlights that a controlled room temperature reaction is sufficient for successful pamoate salt formation in this specific case.

Technical Support Center: FAQs & Troubleshooting

Here are answers to common questions and solutions to specific issues you might encounter.

FAQ: General Principles
  • Q1: Why is temperature control important in pamoate synthesis? Temperature directly influences the reaction kinetics, purity, yield, and particle size of the final product. Precise control ensures reproducible and scalable processes.

  • Q2: What is a typical temperature range for pamoate synthesis? While specific needs vary by compound, many syntheses, like the one for galantamine pamoate, proceed effectively at room temperature [1]. Other syntheses may require slightly elevated temperatures to ensure complete reaction or to manage viscosity, as seen in a novel ionic liquid synthesis performed at 50°C [2].

Troubleshooting Guide
Problem & Phenomena Root Cause Solution & Corrective Action

| P1: Low Product Yield Insufficient precipitate formation after mixing. | • Temperature too low, slowing reaction. • Incorrect stoichiometry or pH. • Solvent system inhibiting precipitation. | • Confirm reagent purity and stoichiometry. • Allow more reaction time or slightly increase temperature. • Consider alternative solvent or adjust pH to optimize precipitation. | | P2: Poor Product Purity Unwanted by-products or impurities in the final crystal. | • Reaction temperature too high, leading to decomposition. • Incomplete washing of precipitate. • Too-rapid precipitation causing included impurities. | • Optimize and strictly control the reaction temperature profile. • Increase wash volumes or use a different wash solvent. • Slow precipitation by controlled addition or cooling. | | P3: Inconsistent Particle Size Batch-to-batch variation in precipitate particle size. | • Uncontrolled cooling or precipitation rates. • Inconsistent stirring speed and efficiency. | • Standardize the mixing and temperature profile across batches. • Implement controlled anti-solvent addition. |

Quantitative Data Summary

The table below consolidates key quantitative information from research to guide your experimental design.

Parameter Reported Value / Condition Context & Application
Reaction Temperature Room Temperature (reported for galantamine pamoate) [1] Standard synthesis of a drug-pamoate salt.
Reaction Temperature 50°C (reported for a phosphonium-based pamoate IL) [2] Synthesis of a highly hydrophobic ionic liquid; temperature chosen due to high viscosity.
Reaction Time 2 hours [1] Time sufficient for complete precipitation of galantamine pamoate.
Wash Solvent Temp. 4–8°C (deionized water) [1] Cold water used to minimize dissolution of the product during washing.
Pamoate Solubility Very low in water; practically insoluble [2] Fundamental property that drives the precipitation synthesis.

Experimental Workflow Visualization

To help visualize the entire process, from synthesis to troubleshooting, I have created the following workflows using Graphviz.

Synthesis and Optimization Workflow

This diagram outlines the core steps for synthesizing a pamoate salt and the key parameters to optimize for a successful outcome.

PamoateSynthesisWorkflow start Start Synthesis step1 Dissolve Reagents start->step1 step2 Mix Solutions step1->step2 step3 Precipitate Product step2->step3 step4 Filter & Wash step3->step4 step5 Dry Product step4->step5 end Final Pamoate Salt step5->end param_temp Key Parameter: Reaction Temperature param_temp->step2 param_time Key Parameter: Reaction Time param_time->step2 param_stoich Key Parameter: Stoichiometry param_stoich->step1

This workflow shows the linear process of pamoate synthesis and highlights three critical parameters (Temperature, Time, and Stoichiometry) that influence key steps.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing and resolving common issues during synthesis.

PamoateTroubleshootingFlow problem Problem: Low Yield/Poor Purity check_stoich Check Reagent Stoichiometry & Purity problem->check_stoich check_temp Verify Reaction Temperature check_stoich->check_temp  Correct? check_time Verify Reaction Time & Mixing check_temp->check_time  Optimal? adjust Adjust Parameters & Re-optimize check_time->adjust  Sufficient? adjust->check_stoich  Iterate if needed resolve Issue Resolved adjust->resolve

This troubleshooting flowchart guides you through a systematic check of the most common root causes when encountering problems with yield or purity.

References

Pharmaceutical Applications and Properties of Pamoate Salts

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key reasons for using pamoate salts in drug formulation, supported by specific examples.

Drug Compound Key Rationale for Pamoate Salt Formation Experimental Evidence/Outcome
Lurasidone (Antipsychotic) [1] Create a long-acting injectable (LAI) formulation by drastically reducing solubility. Solubility decreased by 233-fold compared to lurasidone hydrochloride; sustained release in animal studies lasted up to 45 days [1].
Pyrvinium (Anthelmintic) [2] The pamoate salt is the standard formulation for pinworm treatment (enterobiasis), though its anti-cancer effects are under investigation [2]. Repurposing research shows efficacy against myeloid leukemia cells by inducing integrated stress response and disrupting mitochondrial function [2].
Hydroxyzine (Antihistamine/Anxiolytic) [3] Standard oral formulation for conditions like anxiety and pruritus. The salt is "practically insoluble in water," and its clinical effects are noted within 15-30 minutes after oral administration [3].
General Use [4] [5] A widely used counterion to affect the dissolution rate of drug compounds. The presence of multiple oxygen atoms facilitates hydrogen bonding, which can influence solubility [4]. Over 50% of FDA-approved drugs are marketed as salts. Pamoate is listed as a common anionic counterion used in formulation [5].

Biological Activity of Pamoic Acid

Beyond its role as a formulation excipient, pamoic acid itself has been identified as a potent agonist for the orphan G protein-coupled receptor GPR35 [4] [6]. The diagram below illustrates the signaling pathway activated by pamoic acid binding to GPR35.

g PA Pamoic Acid GPR35 GPR35 Receptor PA->GPR35 Binds to Gi Gi Protein GPR35->Gi Activates Barr2 β-Arrestin2 GPR35->Barr2 Recruits ERK ERK1/2 Gi->ERK PTX-sensitive Activation Pain Antinociceptive Effect ERK->Pain Internalization Receptor Internalization Barr2->Internalization Mediates Internalization->Pain

Key Experimental Findings:

  • In vitro: Pamoic acid potently recruits β-arrestin2 to GPR35 and activates the ERK1/2 signaling pathway [6].
  • In vivo: Pamoic acid administration, on its own, demonstrated antinociceptive activity (pain relief) in a mouse model of visceral pain, an effect attributed to GPR35 activation [6].

Key Experimental Protocols

For researchers, here are the core methodologies from the cited studies.

1. Synthesizing and Testing a Pamoate Salt for Long-Acting Release [1]

  • Salt Synthesis: The poorly water-soluble lurasidone pamoate (LP) salt was synthesized via an ion pair-based salt formation technology.
  • Solubility Measurement: The solubility of the new LP salt was compared to the reference lurasidone hydrochloride (LH) in a relevant medium.
  • Particle Engineering: The LP salt was milled or processed to create suspensions with three distinct particle sizes: ~400 nm (nanocrystals), ~4 μm (microcrystals), and ~15 μm (microcrystals).
  • In Vitro Release: The dissolution profiles of the different particle sizes were evaluated and compared against each other and LH suspensions.
  • In Vivo PK Study: The pharmacokinetic profile of the selected LP suspension was assessed in an animal model after intramuscular injection to determine the duration of sustained release.

2. Investigating the Anti-Cancer Mechanism of Pyrvinium Pamoate [2]

  • Cell Viability Assay: Human AML (Acute Myeloid Leukemia) cell lines were treated with a range of pyrvinium pamoate concentrations for 72 hours, and viability was measured using an MTS assay to determine the IC50 value.
  • Transcriptomic Analysis: Cells treated with pyrvinium pamoate vs. a control (DMSO) underwent RNA sequencing. Bioinformatic analysis (e.g., GSEA) identified differentially expressed genes and impacted pathways, suggesting endoplasmic reticulum stress and metabolic reprogramming.
  • Immunoblotting: Protein lysates from treated cells were analyzed by Western blot to validate pathway activation, such as phosphorylation of eIF2α and expression of ATF4 (Integrated Stress Response markers).
  • Mitochondrial Function Assay: A Seahorse Analyzer or similar instrument was used to measure the change in the mitochondrial oxygen consumption rate (OCR) in treated cells.
  • In Vivo Efficacy: A xenograft mouse model (with human tumor cells) was used to test whether pyrvinium pamoate treatment could retard tumor growth.

Key Insights for Research and Development

  • Dual Functionality: Pamoic acid is not just an "inactive" excipient. When developing a pamoate salt, consider that the formulation choice may introduce an additional pharmacological activity via GPR35, which could be either beneficial or an off-target effect [6].
  • Particle Size is Critical: For long-acting injectable suspensions, the particle size of the pamoate salt is a critical Critical Process Parameter (CPP) that directly controls the release rate and duration. Larger particles generally provide a more extended release profile [1].
  • Salt vs. Cocrystal: The solid form of a pamoic acid-drug complex can be tuned. Research shows that by mechanochemically controlling reaction conditions, it is possible to generate either a salt (with proton transfer) or a cocrystal (stabilized by hydrogen bonds), which can have markedly different physicochemical properties [7].

References

Pamoate Salts in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Pamoate salts are a common choice in drug formulation, primarily used to create long-acting injectable (LAI) depot formulations due to their very low solubility. This property allows for a slow release of the active pharmaceutical ingredient (API) from the injection site, improving patient compliance [1] [2]. The table below summarizes the core characteristics and rationales for using pamoate salts.

Feature Description & Rationale
Primary Use Formulation of long-acting injectable (LAI) depot formulations [1] [2].
Key Property Very low aqueous solubility, leading to sustained release of the API [2].
Common Applications Antipsychotics (e.g., olanzapine, lurasidone), antiparasitics (e.g., pyrantel pamoate), antiandrogens [1].
Characterization Rationale To confirm salt formation, identify solid-state form (polymorphs, hydrates), and predict dissolution/solubility behavior [3] [4].

Characterization Techniques: DSC & XRD

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are fundamental techniques for characterizing the solid-state properties of pamoate salts. The workflow below outlines the characterization process.

Start Start: Pamoate Salt Sample DSC DSC Analysis Start->DSC XRD XRD Analysis Start->XRD ThermalProps Determine Thermal Properties: • Melting Point • Crystallinity • Presence of Solvates DSC->ThermalProps CrystalStruct Determine Crystal Structure: • Polymorphic Form • Crystallinity • Unit Cell Parameters XRD->CrystalStruct DataCorrelation Correlate DSC & XRD Data ThermalProps->DataCorrelation CrystalStruct->DataCorrelation Outcome Outcome: Comprehensive Solid-State Profile DataCorrelation->Outcome

Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature or time, providing key thermal data.

  • Purpose: To determine melting points, assess crystallinity, detect polymorphic transitions, and identify solvates or hydrates [4].
  • Typical Protocol:
    • Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) is placed in a sealed aluminum crucible with a pinhole lid.
    • Reference: An empty, sealed crucible is used as a reference.
    • Temperature Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from 25°C to 300°C).
    • Atmosphere: An inert gas, such as nitrogen, is purged through the cell at a flow rate of 50 mL/min.
    • Data Analysis: The resulting thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The onset and peak temperatures, along with enthalpy changes (ΔH), are reported [4].

2. X-ray Diffraction (XRD) XRD is used to determine the crystal structure and phase purity of a solid material.

  • Purpose: To identify the crystalline phase, distinguish between polymorphs (Forms A, B, etc.), and quantify the degree of crystallinity [3] [4].
  • Typical Protocol:
    • Instrumentation: Powder X-ray Diffractometer (PXRD) with Cu Kα radiation (λ = 1.5418 Å).
    • Sample Preparation: The powdered sample is evenly packed onto a zero-background silicon sample holder to ensure a flat surface.
    • Data Collection: Data is collected over a 2θ range of, for example, 5° to 40°, with a step size of 0.02° and a counting time of 1-2 seconds per step.
    • Data Analysis: The diffraction pattern is analyzed by comparing the position (2θ) and intensity of the peaks to known reference patterns. This identifies the specific crystalline form and checks for the presence of amorphous content or other crystalline impurities [3] [2].

Performance Comparison & Experimental Data

The following tables consolidate experimental data from the search results, comparing pamoate salts with other common salt forms.

Table 1: Solubility and Release Performance Comparison

API & Salt Form Key Performance Data Characterization Evidence Reference
Lurasidone Pamoate (LP) Aqueous solubility reduced by 233-fold compared to lurasidone hydrochloride (LH) [2]. PXRD & DSC confirmed crystalline salt formation. LP suspensions showed superior in vitro sustained release and a 45-day extended in vivo release profile in IM injections [2]. [2]
Cinnarizine Pamoate Formed stable nanocarriers; pamoate used as a hydrophobic counterion to enable nanoparticle formation via rapid precipitation [5]. Successful encapsulation and tuning of API crystallinity confirmed the salt's low solubility and utility in novel delivery systems [5]. [5]
Imipramine Pamoate Polymorphic forms characterized; different forms (I, II, III) exhibit distinct physicochemical properties [4]. DSC was used to identify melting points and polymorphic transitions. XRD (PXRD) was used to characterize the distinct crystal forms [4]. [4]

Table 2: Pamoate vs. Other Common Salt Formers

Property Pamoate Salts Hydrochloride (HCl) Salts Mesylate Salts
Solubility Very low, ideal for sustained release [2]. Typically high, for rapid dissolution [6]. Generally high [6].
Hygroscopicity Low (hydrophobic nature). Often high, can pose stability challenges [6]. Variable, often moderate to high [6].
Primary Application Long-acting injectables (depot formulations) [1] [2]. Oral tablets, immediate-release formulations [6]. Oral and injectable formulations [6].
Key Consideration Potential biological activity of pamoic acid (GPR35 agonist) [1]. Can be corrosive and may lower microenvironmental pH [6]. Good chemical stability, widely accepted [6].

Formulation Considerations

  • Biological Activity of Pamoate: Pamoic acid is not always a pharmacologically inert excipient. It has been identified as a potent agonist of the GPR35 GPCR, which is expressed in the intestine, immune cells, and neurons [1]. This activity should be considered during preclinical development, especially for non-oral routes of administration where systemic exposure might be significant.
  • Salt and Cocrystal Formation: The solid form of pamoic acid in a formulation is crucial. It can exist as a neutral acid (in cocrystals) or as a mono- or di-anion (in salts). The formation of these different forms can be controlled by mechanochemical conditions and the choice of solvent, which directly impacts the final product's properties [3].
  • Particle Size Engineering: For suspension-based depot injections, the particle size of the pamoate salt significantly impacts the release profile. Larger particles generally provide a more extended release duration [2].

References

disodium pamoate monohydrate HPLC purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & a Documented Application

The following table consolidates the core identification and a specific use case of disodium pamoate monohydrate from the literature and chemical suppliers.

Property Details
CAS RN 6640-22-8 [1] [2]
Molecular Formula C₂₃H₁₄Na₂O₆ · H₂O [1]
Molecular Weight 450.36 g/mol [1]
Purity (HPLC) >98.0% [1] [2]
Synonym Pamoic Acid Disodium Salt Monohydrate [1]
Documented Use As a counterion to form galantamine pamoate, a low-solubility salt used in the development of sustained-release microspheres for a drug to treat Alzheimer's disease [3].

Experimental Protocol from Literature

A 2021 research study provides a verified methodology for using this compound in a synthesis reaction, which indirectly confirms its purity and functionality [3]. The workflow can be summarized as follows:

cluster_0 Synthesis of Galantamine Pamoate A Prepare Aqueous Solutions B Mix and Stir Solutions A->B A->B C Filter the Precipitate B->C B->C D Wash with Cold Deionized Water C->D C->D E Dry under Vacuum D->E D->E F Obtain Final Product E->F E->F

  • Step 1: Prepare Aqueous Solutions

    • Dissolve 5.0 g of this compound in 500 ml of deionized water.
    • Separately, dissolve 6.7 g of galantamine hydrobromide in 500 ml of deionized water [3].
  • Step 2: Synthesis

    • Mix the two solutions and stir for 2 hours at room temperature. An insoluble salt, galantamine pamoate, precipitates out of the mixture [3].
  • Step 3: Isolation and Purification

    • Filter the solution to collect the precipitation.
    • Wash the collected solid three times with cold deionized water (4–8°C).
    • Dry the final, light-yellow powder under vacuum [3].

Insights for Your Analysis and Next Steps

The synthesis protocol confirms that this compound is a reagent suitable for producing an active pharmaceutical ingredient (API), implying that a purity of >98% is adequate for this application [3].

However, the search results do not contain a direct, detailed HPLC method for analyzing the compound itself. To complete your comparison guide, you may need to:

  • Consult Pharmacopoeias: Official compendia like the USP (United States Pharmacopeia) or EP (European Pharmacopoeia) are the most reliable sources for standardized analytical methods for pharmaceutical substances.
  • Review Broader Literature: A deeper search on scientific databases for "pamoic acid HPLC method" or "disodium pamoate analysis" may yield specialized journal articles with the chromatographic conditions you need.
  • Contact Manufacturers: Suppliers like TCI America [1] may provide Certificate of Analysis (CofA) documents or technical notes that include detailed HPLC parameters upon request.

References

pamoic acid disodium salt vs calcium pamoate properties

Author: Smolecule Technical Support Team. Date: February 2026

Pamoic Acid Disodium Salt: Properties and Data

The following table consolidates the available chemical, biological, and safety information for pamoic acid disodium salt.

Property Category Details for Pamoic Acid Disodium Salt
Chemical Structure 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt [1] [2]
CAS Number 6640-22-8 [3] [4]
Molecular Formula C23H14Na2O6 [1] [2]
Molecular Weight 432.33 g/mol [1] [2] [4]
Physical Form Pale yellow to yellow powder [3]
Solubility Soluble in water (100 mM) and DMSO (75 mM) [2]; 43 g/L in water at 20°C [3]
Storage Desiccate at room temperature [1] [3] [2]
Biological Activity Potent GPR35 agonist [5] [1] [6]. Induces β-arrestin2 recruitment, receptor internalization, and activates ERK1/2 signaling [1] [6]. Exhibits antinociceptive effects in a mouse visceral pain model [1] [6].
Key Experimental EC50 β-arrestin2 recruitment: 22 nM; ERK1/2 activation: 65 nM [1] [2]
Safety (Hazard Statements) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3]

Experimental Insights into Pamoic Acid Disodium Salt

The key findings on the biological activity of pamoic acid disodium salt come from a seminal 2010 study by Zhao et al. [6]. Here is a summary of the critical experimental protocols and findings:

  • Discovery Context: The activity was discovered during a screen of the Prestwick Chemical library of marketed drugs and bioactive compounds, designed to identify activators of the orphan receptor GPR35 using a β-arrestin2 (β-arr2) recruitment assay [6].
  • Key Finding: The study revealed that pamoic acid itself is a potent GPR35 agonist, contrary to its traditional classification as an "inactive" pharmaceutical ingredient used to modify drug solubility and release profiles [5] [6].
  • Signaling Pathway: The research demonstrated that pamoic acid activates GPR35, which is coupled to Gi/o-type G proteins. This activation leads to several downstream effects [5] [6]. The diagram below illustrates this signaling pathway and the experimental workflow used to discover it.

G compound Pamoic Acid Disodium Salt GPR35 GPR35 Receptor compound->GPR35 Binds Gi Gi/o Protein GPR35->Gi Activates Barr2 β-arrestin2 Recruitment GPR35->Barr2 Promotes ERK ERK1/2 Phosphorylation Gi->ERK Leads to effect Antinociceptive Effect (in vivo) Gi->effect Contributes to internalize Receptor Internalization Barr2->internalize Causes assay β-arrestin2 Recruitment Assay (U2OS cell line) assay->compound Identifies Agonist discovery Identification in Drug Screen discovery->assay Primary Screen

Suggestions for Further Research

Since data on "calcium pamoate" was not available in the search, you may need to investigate the following areas to build a complete comparison:

  • Verify the Compound Name: Confirm the exact chemical nomenclature. "Calcium pamoate" may be a hypothetical or less common salt form.
  • Explore Broader Literature: Search for scientific papers on the pre-formulation of pamoate salts with different cations (e.g., calcium, zinc, magnesium) to understand general trends in how the cation affects properties like solubility and stability.
  • Practical Sourcing: Pamoic acid disodium salt is readily available from multiple major chemical suppliers (e.g., Sigma-Aldrich, Tocris, TCI) [3], which typically provide detailed certificates of analysis.

References

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Wikipedia

Disodium pamoate monohydrate

Dates

Last modified: 08-16-2023

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